Azido-PEG3-S-PEG4-propargyl
描述
The exact mass of the compound this compound is 449.21957164 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O7S/c1-2-4-23-6-8-25-10-11-27-13-15-29-17-19-30-18-16-28-14-12-26-9-7-24-5-3-21-22-20/h1H,3-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUGRHVDODLKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189333 | |
| Record name | 3,6,9,15,18,21,24-Heptaoxa-12-thiaheptacos-26-yne, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055041-24-0 | |
| Record name | 3,6,9,15,18,21,24-Heptaoxa-12-thiaheptacos-26-yne, 1-azido- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,15,18,21,24-Heptaoxa-12-thiaheptacos-26-yne, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Azido-PEG3-S-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG3-S-PEG4-propargyl is a heterobifunctional crosslinker integral to the advancement of targeted protein degradation and bioconjugation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule facilitates the linkage of a target protein binder and an E3 ligase ligand.[1] Its distinct architecture, featuring a central thioether bond flanked by polyethylene glycol (PEG) chains of defined lengths and terminated with azide and propargyl functional groups, imparts a unique combination of hydrophilicity, flexibility, and reactivity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization and application, and visual workflows to aid in its practical implementation in research and development.
Core Physicochemical Properties
This compound is a well-defined, monodisperse compound, ensuring batch-to-batch consistency in experimental setups. The presence of the PEG spacer enhances its aqueous solubility, a critical factor for its application in biological systems.[2]
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₃₅N₃O₇S | [3] |
| Molecular Weight | 449.56 g/mol | [3] |
| Exact Mass | 449.2196 u | [3] |
| CAS Number | 2055041-24-0 | [1] |
| Appearance | White to off-white solid or viscous liquid | [4] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents. | [4] |
| Storage | Recommended storage at -20°C for long-term stability. | [4] |
Reactivity and Stability
The terminal azide and propargyl groups are designed for highly specific "click chemistry" reactions, primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5] This reaction forms a stable triazole linkage.[6]
-
Azide Group: Stable under most physiological conditions, it selectively reacts with terminal alkynes in the presence of a copper(I) catalyst.[5]
-
Propargyl Group (Alkyne): Also stable under physiological conditions, it readily participates in CuAAC reactions with azide-functionalized molecules.[7]
-
Thioether Linkage: Generally stable, though consideration should be given to potentially harsh oxidative or reductive conditions that could affect its integrity.[8]
-
PEG Backbone: The polyethylene glycol chains are hydrophilic and biochemically stable, contributing to the overall stability and solubility of the molecule in aqueous environments.[9] PEG solutions are most stable when stored frozen (-20°C) or refrigerated (4°C) and protected from light and oxygen.[10]
Experimental Protocols
Characterization Techniques
NMR is a fundamental technique for confirming the structure and purity of this compound.
-
¹H NMR: Expected signals would include characteristic peaks for the PEG backbone protons (typically a broad multiplet around 3.6 ppm), as well as distinct signals for the protons adjacent to the azide, thioether, and propargyl groups.
-
¹³C NMR: The carbon spectrum would show the characteristic PEG backbone signal (around 70 ppm) and specific resonances for the carbons of the terminal functional groups and those adjacent to the sulfur atom.
A representative ¹H NMR spectrum of a similar azide-functionalized PEG compound shows the azide-adjacent methylene protons at approximately 3.4 ppm and the PEG backbone as a multiplet centered around 3.6 ppm.[11]
HPLC is employed to assess the purity of the linker. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often used.[12]
-
Method: Reversed-Phase HPLC (RP-HPLC) is a common method for separating PEGylated compounds.
-
Column: A C18 or C8 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA), is used.
-
Detection: ELSD, CAD, or Mass Spectrometry (MS).
MS is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for analyzing PEGylated molecules. The resulting spectrum should show a prominent ion corresponding to the calculated exact mass.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol provides a general guideline for using this compound in a click chemistry reaction. Optimization may be required for specific substrates.[13]
Materials:
-
This compound
-
Azide- or Alkyne-functionalized binding molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Degassed solvents
Procedure:
-
Prepare stock solutions of all reagents in degassed solvents.
-
In a reaction vessel, combine the azide- or alkyne-functionalized molecule and a slight molar excess of this compound in the reaction buffer.
-
In a separate tube, pre-mix the CuSO₄ and the ligand (THPTA for aqueous reactions, TBTA for organic solvents).
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, or until completion, which can be monitored by HPLC-MS.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC.
Application in PROTAC Synthesis and Mechanism of Action
This compound serves as a flexible linker in the construction of PROTACs. The linker's length and composition are critical for the proper orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[14]
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a two-step sequential click chemistry approach.
PROTAC-Mediated Protein Degradation Pathway
Once synthesized, the PROTAC molecule engages both the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein by the proteasome.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Propargyl-PEG1-SS-PEG1-acid, 1807503-85-0 | BroadPharm [broadpharm.com]
- 8. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. rsc.org [rsc.org]
- 12. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 13. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 14. precisepeg.com [precisepeg.com]
Unlocking Targeted Protein Degradation: A Technical Guide to the Azido-PEG3-S-PEG4-propargyl Linker
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of the Azido-PEG3-S-PEG4-propargyl linker, a critical tool in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). We will delve into its structure, function, and application, providing quantitative data from relevant studies, detailed experimental protocols, and visual diagrams to illuminate its role in targeted protein degradation.
Introduction: The Role of Linkers in Targeted Therapeutics
The this compound linker is a heterobifunctional molecule designed for bioconjugation, the process of linking two molecules to create a new entity with combined functionalities. It features two key reactive groups: an azide (-N3) and a propargyl group (a terminal alkyne). These are connected by a flexible and hydrophilic polyethylene glycol (PEG) chain that also incorporates a thioether (-S-) linkage.
This specific architecture makes it an ideal component in the construction of PROTACs. PROTACs are revolutionary molecules that hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] They consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker, far from being a simple spacer, plays a crucial role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2][3]
Core Mechanism of Action: Facilitating Protein Degradation
The primary mechanism of action of the this compound linker is to covalently connect a target protein ligand to an E3 ligase ligand through "click chemistry". The azide and propargyl groups are perfect partners for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole ring.[4]
Once assembled into a PROTAC, the linker facilitates the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, the cell's protein disposal system. This process is catalytic, as the PROTAC is released after degradation and can induce the degradation of multiple target protein molecules.
The PEG component of the linker enhances the solubility and bioavailability of the often large and hydrophobic PROTAC molecule.[3] The thioether linkage can contribute to the overall conformational flexibility of the linker, which is critical for achieving an optimal orientation of the target protein and E3 ligase for efficient ubiquitination.
Quantitative Data: The Impact of PEG Linkers on PROTAC Efficacy
The following table summarizes representative data from studies on PROTACs targeting different proteins, illustrating the critical role of linker length and composition. It is important to note that the optimal linker length is target-dependent and must be determined empirically.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BTK | IAP | Propargyl-PEG4-acid | ~15 | 200 | Not Reported | [5] |
This data is representative of PROTACs with PEG-based linkers and is intended for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using the this compound linker and the subsequent evaluation of its protein degradation activity.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-functionalized E3 ligase ligand to an alkyne-functionalized target protein ligand using the this compound linker as a scaffold.
Materials:
-
Azide-functionalized E3 ligase ligand
-
Alkyne-functionalized target protein ligand
-
This compound linker
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvent (e.g., DMSO, t-BuOH/water)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Preparation of Ligands: Synthesize or procure the azide-functionalized E3 ligase ligand and the alkyne-functionalized target protein ligand.
-
Click Reaction Setup:
-
In a suitable reaction vessel, dissolve the alkyne-functionalized target protein ligand (1.0 eq) and the this compound linker (1.1 eq) in the chosen solvent system.
-
In a separate tube, prepare a fresh solution of CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq) in water. If using THPTA, pre-mix the CuSO4 with THPTA before adding the sodium ascorbate.
-
-
Reaction: Add the copper/ascorbate solution to the mixture of the alkyne-ligand and the linker.
-
Monitoring: Stir the reaction at room temperature and monitor its progress using LC-MS. The reaction is typically complete within 2-8 hours.
-
Second Click Reaction: Once the first reaction is complete, add the azide-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.
-
Purification: Upon completion of the second click reaction, dilute the mixture with water and extract the PROTAC product. Purify the final PROTAC compound using preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane extensively.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control to determine the extent of degradation.[6]
-
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with the this compound linker.
Caption: PROTAC Mechanism of Action.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental Workflow for PROTAC Evaluation.
References
The Thioether Bridge: An In-Depth Technical Guide to Azido-PEG-S-PEG Linkers in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG-S-PEG linkers, focusing on the critical role of the central thioether bond. These heterobifunctional linkers are integral to the development of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). By combining the stability of a thioether linkage with the versatile reactivity of an azide group and the advantageous physicochemical properties of polyethylene glycol (PEG), these linkers offer a robust platform for creating next-generation therapeutics.
Core Principles of Azido-PEG-S-PEG Linkers
Azido-PEG-S-PEG linkers are composed of three key components, each contributing unique and essential properties to the final bioconjugate:
-
Azido (N₃) Group: This terminal functional group is the reactive handle for "click chemistry." It allows for highly efficient and specific covalent bond formation with alkyne-containing molecules under mild, biocompatible conditions. This bioorthogonal reaction is fundamental for attaching the linker to payloads, imaging agents, or other molecules of interest with high precision.
-
Polyethylene Glycol (PEG) Chains: The PEG segments flanking the central sulfur atom impart several beneficial characteristics. They enhance the hydrophilicity and solubility of the entire construct, which is often crucial for overcoming the poor solubility of many cytotoxic payloads or protein ligands. Furthermore, PEG chains can increase the hydrodynamic radius of the conjugate, potentially extending its circulation half-life and shielding it from proteolytic degradation and immunogenic responses.[1][2] The flexibility of the PEG chains also provides an optimal spatial arrangement between the two conjugated entities.[]
-
Thioether (-S-) Bond: The central thioether linkage serves as a stable, non-cleavable bridge connecting the two PEG arms.[4] Unlike more labile linkers such as disulfides or hydrazones, the thioether bond is resistant to cleavage under physiological conditions, ensuring the integrity of the bioconjugate in systemic circulation.[5][6] This stability is a key attribute for applications where the payload should only be released upon the complete degradation of the carrier molecule, such as an antibody in an ADC, within the lysosome.[7]
The thioether group, being more hydrophobic than the ether units of the PEG backbone, can subtly influence the linker's overall properties.[8] This can affect its conformation and interaction with biological membranes. Additionally, the sulfur atom is susceptible to oxidation to form a more hydrophilic sulfoxide, a property that could potentially be exploited in redox-sensitive drug delivery systems.[8]
Quantitative Data on Linker Stability
The choice of linker is critical in determining the stability and pharmacokinetic profile of a bioconjugate. Thioether linkers are known for their high stability in plasma compared to cleavable alternatives like disulfide linkers.
| Linker Type | Bond | Stability in Human Plasma | Typical Half-Life (t½) | Primary Cleavage Mechanism | Reference |
| Thioether | C-S-C | High | > 7 days | Proteolytic degradation of the entire conjugate | [9] |
| Disulfide | S-S | Moderate to Low | Hours to a few days | Reduction by glutathione (GSH) and other thiols | [10] |
| Hydrazone | C=N-N | Low (pH-sensitive) | Hours at physiological pH | Acid-catalyzed hydrolysis in endosomes/lysosomes | [6] |
| Peptide (e.g., Val-Cit) | Amide | High in plasma, low in lysosomes | ~230 days (in plasma) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | [10] |
Note: Half-life values are approximate and can be significantly influenced by the specific molecular context, conjugation site, and local microenvironment.
Experimental Protocols
Proposed Synthesis of an Azido-PEG-S-PEG-Carboxylic Acid Linker
This protocol describes a plausible multi-step synthesis for a heterobifunctional Azido-PEGn-S-PEGm-COOH linker, based on established chemical reactions for PEG modification.
Step 1: Synthesis of α-azido-ω-tosyl-PEG (N₃-PEGn-OTs)
-
Dissolve α-azido-ω-hydroxy-PEG (N₃-PEGn-OH) (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to yield N₃-PEGn-OTs.
Step 2: Synthesis of α-thiol-ω-carboxy-PEG (HS-PEGm-COOH)
-
Dissolve α-tert-butylthio-ω-hydroxy-PEG (t-BuS-PEGm-OH) (1 equivalent) in anhydrous DCM.
-
Follow a similar procedure as in Step 1, reacting with a suitable protected carboxylic acid anhydride to form the ester, followed by deprotection of the acid and the thiol group according to established methods. A more direct route involves starting with a commercially available HS-PEGm-COOH.
Step 3: Formation of the Thioether Linkage
-
Dissolve HS-PEGm-COOH (1 equivalent) in a suitable solvent such as anhydrous dimethylformamide (DMF) under an inert atmosphere.
-
Add a non-nucleophilic base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C to deprotonate the thiol, forming the thiolate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N₃-PEGn-OTs (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the formation of the thioether-linked product by LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, Azido-PEGn-S-PEGm-COOH, by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Bioconjugation via Click Chemistry
This protocol outlines the conjugation of the azido-terminated linker to an alkyne-functionalized payload using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Dissolve the alkyne-functionalized payload (1 equivalent) and the Azido-PEG-S-PEG linker (1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) (e.g., 100 mM in water) and a reducing agent like sodium ascorbate (e.g., 1 M in water).
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.1 equivalents.
-
If desired, add a copper-chelating ligand such as THPTA or TBTA (0.5 equivalents) to stabilize the Cu(I) catalyst.
-
Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 0.5-1 equivalent.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS.
-
Upon completion, purify the resulting conjugate using preparative HPLC or size-exclusion chromatography to remove unreacted starting materials and the copper catalyst.
Characterization of the Bioconjugate
A thorough characterization is essential to ensure the quality, purity, and desired properties of the final bioconjugate.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., ESI-QTOF) to confirm the exact mass of the bioconjugate, verifying the successful conjugation. For larger conjugates like ADCs, this can also determine the drug-to-antibody ratio (DAR).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the linker and the formation of the triazole ring after click chemistry.[12]
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the conjugate and to detect any aggregation or fragmentation.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A combination of liquid chromatography with mass spectrometry is a powerful tool for analyzing the purity of the conjugate and for stability studies, such as monitoring its degradation in plasma over time.[13][14][15][16][17]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: ADC internalization and payload release.
Caption: Proposed synthesis of Azido-PEG-S-PEG linker.
Caption: Analytical workflow for bioconjugate QC.
Conclusion
Azido-PEG-S-PEG linkers represent a highly valuable class of tools for the construction of advanced biotherapeutics. The central thioether bond provides exceptional stability, ensuring that the conjugate remains intact in circulation and minimizes premature payload release, thereby enhancing the therapeutic window.[][5] The terminal azide group allows for precise, bioorthogonal conjugation via click chemistry, while the PEG chains improve solubility and pharmacokinetic properties. This in-depth guide provides the foundational knowledge, quantitative context, and detailed protocols necessary for researchers to effectively synthesize, utilize, and characterize these powerful linkers in the development of next-generation ADCs, PROTACs, and other targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. adcreview.com [adcreview.com]
- 7. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of PEG‐Polycycloether Block Copolymers: Poloxamer Mimics Containing a Rigid Helical Block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. sciex.com [sciex.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Introduction to PROTACs and the Central Role of the Bifunctional Linker
An in-depth technical guide to understanding bifunctional linkers for PROTAC development, prepared for researchers, scientists, and drug development professionals.
Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a passive spacer; it is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome. The linker's length, composition, rigidity, and attachment points all play a crucial role in dictating the PROTAC's biological activity, solubility, and pharmacokinetic properties.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
PROTACs hijack the ubiquitin-proteasome system (UPS) to induce targeted protein degradation. The following diagram illustrates the catalytic cycle of a PROTAC.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Impact of Linker Properties on PROTAC Activity
The physicochemical properties of the linker have a profound impact on the potency and overall developability of a PROTAC. Key linker characteristics that are optimized during PROTAC development include its length, composition, and the position of its attachment to the two ligands.
Linker Length
The length of the linker is a critical parameter that governs the formation of a productive ternary complex. An optimal linker length allows for the necessary protein-protein interactions between the target and the E3 ligase.
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Alkyl Chain | 8 | 15 | >90 | |
| BRD4 | Alkyl Chain | 12 | 5 | >95 | |
| BRD4 | Alkyl Chain | 16 | 25 | >90 | |
| ERRα | PEG | 11 | 25 | ~90 | |
| ERRα | PEG | 15 | 3 | >95 | |
| ERRα | PEG | 18 | 10 | >95 |
Linker Composition
The composition of the linker influences the PROTAC's solubility, cell permeability, and pharmacokinetic properties. Common linker compositions include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures like alkynes or piperazines.
| Linker Composition | Key Properties | Advantages | Disadvantages |
| Alkyl Chains | Hydrophobic, flexible | Simple to synthesize, can provide optimal length | Poor solubility, potential for off-target interactions |
| PEG Chains | Hydrophilic, flexible | Improved solubility and cell permeability | Can be metabolically unstable |
| Rigid Linkers | Constrained conformation | Can pre-organize the PROTAC for optimal binding, may improve selectivity | More challenging to synthesize |
Linker Attachment Points
The vector and position of the linker's attachment to both the target-binding ligand and the E3 ligase ligand are crucial. An improper attachment point can disrupt the binding of either ligand to its respective protein, thereby abrogating the PROTAC's activity.
Experimental Protocols for PROTAC Development
A variety of biochemical and cellular assays are employed to characterize and optimize PROTACs.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be used to quantify the cooperativity of ternary complex formation.
Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to determine the cooperativity of ternary complex formation.
-
Methodology:
-
Immobilize the biotinylated target protein on a streptavidin-coated sensor chip.
-
Inject the E3 ligase at various concentrations over the sensor surface in the presence and absence of the PROTAC.
-
Measure the association and dissociation rates to determine the binding affinities (KD).
-
Calculate the cooperativity factor (α) by comparing the binding affinity of the E3 ligase to the target protein in the presence and absence of the PROTAC. An α value greater than 1 indicates positive cooperativity.
-
In-Vitro Protein Degradation Assays
These assays are used to confirm that the PROTAC induces the degradation of the target protein.
Western Blotting
-
Objective: To quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
-
Methodology:
-
Culture cells in appropriate media and treat with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated.
-
PROTAC Development Workflow
The development of a novel PROTAC is a systematic process that involves several stages, from initial design to in vivo validation.
Caption: A generalized workflow for the development of PROTAC degraders.
Conclusion
The bifunctional linker is a critical component of a PROTAC that significantly influences its biological activity and therapeutic potential. A deep understanding of how linker length, composition, and attachment points affect ternary complex formation and stability is essential for the rational design of effective and drug-like PROTACs. The systematic evaluation of these linker properties using a suite of biochemical and cellular assays is a key step in the development of this exciting new class of medicines.
The Crucial Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery.[1][2] These heterobifunctional molecules offer a novel approach to targeting disease-causing proteins by harnessing the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[3] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs facilitate its complete removal from the cell.[4]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI.[6] This polyubiquitin tag acts as a signal for the 26S proteasome to recognize and degrade the target protein.[7]
The Linker: More Than Just a Spacer
The linker component of a PROTAC is far from being a passive tether. Its chemical composition, length, and attachment points are critical determinants of a PROTAC's efficacy and drug-like properties.[2][8] The linker plays a pivotal role in optimizing the formation and stability of the ternary complex, which directly impacts the efficiency of protein degradation.[9] Furthermore, the linker significantly influences the physicochemical properties of the PROTAC, such as its solubility and cell permeability.[1][10]
Polyethylene Glycol (PEG) Chains as PROTAC Linkers
Among the various types of linkers used in PROTAC design, polyethylene glycol (PEG) chains are the most prevalent.[1] Statistical analysis of published degrader structures reveals that approximately 55% incorporate PEG motifs in their linkers.[1] The popularity of PEG linkers stems from their favorable properties:
-
Enhanced Solubility: The hydrophilic nature of the repeating ethylene glycol units improves the aqueous solubility of often lipophilic PROTAC molecules.[11][12]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity.
-
Tunable Length: The length of the PEG chain can be easily and systematically varied, allowing for precise optimization of the distance between the POI and the E3 ligase.[11]
-
Flexibility: The flexibility of PEG linkers can be advantageous in facilitating the formation of a productive ternary complex.[13]
The strategic incorporation of PEG chains into the linker can therefore address some of the key challenges in PROTAC development, such as poor solubility and suboptimal degradation efficiency.
Quantitative Analysis of PEGylated PROTACs
The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data from various studies on PROTACs targeting different proteins, illustrating the effect of PEG linker length on their degradation potency and physicochemical properties.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 Degrader Series 1 | BRD4 | Pomalidomide (CRBN) | 0 PEG units | <500 | >90 | H661 | [14] |
| BRD4 | Pomalidomide (CRBN) | 1 PEG unit | >5000 | ~50 | H661 | [14] | |
| BRD4 | Pomalidomide (CRBN) | 2 PEG units | >5000 | ~60 | H661 | [14] | |
| BRD4 | Pomalidomide (CRBN) | 4-5 PEG units | <500 | >90 | H661 | [1] | |
| BRD4 Degrader Series 2 | BRD4 | VHL Ligand | 2 PEG units (MZ1) | - | - | - | [1] |
| TBK1 Degrader Series | TBK1 | VHL Ligand | < 12 atoms | No degradation | - | - | [1][15] |
| TBK1 | VHL Ligand | 21 atoms (PEG/alkyl) | 3 | 96 | - | [1][15] | |
| TBK1 | VHL Ligand | 29 atoms (PEG/alkyl) | 292 | 76 | - | [1][15] | |
| BTK Degrader Series | BTK | Pomalidomide (CRBN) | < 4 PEG units | Impaired degradation | - | Ramos | [1] |
| BTK | Pomalidomide (CRBN) | ≥ 4 PEG units | 1-40 | - | Ramos | [1] |
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| VHL-based PROTAC 1 | Alkyl linker | - | - | - | - | - | 0.002 | [16] |
| VHL-based PROTAC 2 | 1 PEG unit | - | - | - | - | - | 0.005 | [16] |
| VHL-based PROTAC 3 | 2 PEG units | - | - | - | - | - | 0.6 | [17] |
| VHL-based PROTAC 4 | 3 PEG units | - | - | - | - | - | 0.03 | [17] |
| VHL-based PROTAC 5 | 4 PEG units | - | - | - | - | - | - | [16] |
| BRD4 PROTAC (1) | - | High | High | High | High | High | Low | [10] |
| BRD4 PROTAC (2) | PEG-based | High | High | High | High | High | Intermediate | [10] |
| BRD4 PROTAC (3) | Rigidified PEG-based | High | High | High | High | High | High | [10] |
Experimental Protocols
General Synthesis of a PEGylated PROTAC
The synthesis of a PROTAC with a PEG linker typically involves the sequential coupling of the POI ligand and the E3 ligase ligand to a bifunctional PEG linker. Common coupling strategies include amide bond formation and copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
Materials:
-
POI ligand with a suitable functional group (e.g., carboxylic acid, amine, alkyne, or azide)
-
E3 ligase ligand with a suitable functional group (e.g., amine, carboxylic acid, alkyne, or azide)
-
Bifunctional PEG linker (e.g., H₂N-PEGn-COOH, N₃-PEGn-COOH)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Copper(I) catalyst (for click chemistry, e.g., CuSO₄ and sodium ascorbate)
-
Solvents (e.g., DMF, DCM, DMSO)
-
Purification supplies (e.g., HPLC, silica gel chromatography)
Procedure (Amide Coupling Example):
-
First Coupling Step:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide derivative with a free amine) and the bifunctional PEG linker (e.g., HOOC-PEGn-N₃) in an appropriate solvent such as DMF.
-
Add the coupling reagents (e.g., HATU and HOBt) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Step (Amide Coupling):
-
Dissolve the purified E3 ligase-linker intermediate and the POI ligand (with a free amine) in a suitable solvent.
-
Add coupling reagents and a base.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.
-
Procedure (Click Chemistry Example):
-
First Coupling Step (as above).
-
Second Coupling Step (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H₂O).
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blot for DC50 and Dmax Determination
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC and to determine the DC50 and Dmax values.[4][18][19]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane.[20][21][22]
Materials:
-
PAMPA plate (e.g., 96-well filter plate)
-
Acceptor plate
-
Phospholipid solution (e.g., lecithin in dodecane)
-
PROTAC compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Coat the filter of the PAMPA plate with the phospholipid solution.
-
Compound Addition: Add the PROTAC solution in PBS to the donor wells of the PAMPA plate.
-
Assay Assembly: Place the filter plate onto the acceptor plate containing fresh PBS.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_equilibrium)
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, C_a(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
PEG linkers are a cornerstone of modern PROTAC design, offering a versatile and effective means to optimize the physicochemical and pharmacological properties of these novel therapeutic agents. The length of the PEG chain is a critical parameter that must be carefully tuned to achieve potent and selective protein degradation. The quantitative data and experimental protocols provided in this guide offer a framework for the rational design and evaluation of next-generation PROTACs. As our understanding of the complex interplay between linker composition, ternary complex formation, and cellular permeability continues to grow, so too will our ability to develop highly effective PROTAC-based therapies for a wide range of diseases.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 13. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. ptglab.com [ptglab.com]
- 20. benchchem.com [benchchem.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 22. tandfonline.com [tandfonline.com]
Solubility Profile of Azido-PEG3-S-PEG4-propargyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected solubility profile of Azido-PEG3-S-PEG4-propargyl, a heterobifunctional polyethylene glycol (PEG) linker. Due to the absence of specific quantitative solubility data in publicly available literature for this exact molecule, this guide focuses on the general solubility characteristics of PEGylated compounds and provides a detailed experimental protocol for determining its precise solubility profile.
Introduction to this compound
This compound is a bifunctional linker molecule increasingly utilized in bioconjugation and drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure features an azide group and a propargyl group, enabling covalent linkage to two different molecular entities via "click chemistry." The polyethylene glycol (PEG) backbone is a critical component that influences the molecule's physicochemical properties, most notably its solubility. The PEG moiety is known to enhance the water solubility, biocompatibility, and flexibility of the molecules it is conjugated to.[1][2][3]
Qualitative Solubility Profile
Based on the general properties of PEG linkers, a qualitative solubility profile for this compound can be predicted. PEGylated compounds are known for their solubility in a wide range of solvents.[4] The hydrophilic nature of the PEG chain generally imparts good solubility in aqueous solutions, while the overall molecule often retains solubility in many common organic solvents.[5]
Below is a table summarizing the expected qualitative solubility in common laboratory solvents.
| Solvent Class | Solvent Name | Expected Solubility | Rationale |
| Aqueous | Water | Soluble | The hydrophilic PEG backbone enhances solubility in aqueous media.[5] |
| Phosphate-Buffered Saline (PBS) | Soluble | Similar to water; commonly used for biological applications. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for a wide range of organic molecules, including PEGylated compounds.[4] |
| Dimethylformamide (DMF) | Soluble | Frequently used for dissolving PEG linkers and for conjugation reactions.[4] | |
| Acetonitrile (ACN) | Soluble | Often used in reversed-phase chromatography for such molecules. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | A common organic solvent for PEG-containing molecules.[4] |
| Chloroform | Soluble | Similar to DCM in its ability to dissolve PEGylated compounds.[4] | |
| Alcohols | Methanol | Soluble | PEG chains are generally soluble in lower-alcohols. |
| Ethanol | Soluble | Similar to methanol. | |
| Non-polar | Toluene | Less Soluble | PEG solubility is generally lower in non-polar aromatic solvents.[4] |
| Hexanes | Insoluble | As a highly non-polar solvent, it is not expected to dissolve the polar PEGylated molecule. | |
| Ethers | Diethyl Ether | Insoluble | PEG compounds are generally not soluble in diethyl ether.[4] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] The following protocol is adapted for the analysis of this compound.
Objective: To determine the equilibrium solubility of this compound in a selected panel of solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS, DMSO, DMF, DCM, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity. For aqueous buffers like PBS, ensure the pH is accurately adjusted.
-
Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent. Add an excess amount of solid this compound to each vial to create a saturated solution. The presence of undissolved solid is necessary to ensure equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.[6]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully collect the supernatant (the saturated solution) using a syringe. To ensure no solid particles are transferred, filter the supernatant through a syringe filter into a clean vial.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions using a calibrated HPLC method to generate a standard curve.
-
Analyze the filtered supernatant from the solubility experiment under the same HPLC conditions.
-
Determine the concentration of this compound in the supernatant by interpolating from the standard curve. This concentration represents the equilibrium solubility.
-
-
Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination using the shake-flask method.
Conclusion
References
- 1. heterobifunctional pegs [jenkemusa.com]
- 2. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
- 3. Heterobifunctional PEG [jenkemusa.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scielo.br [scielo.br]
- 7. dissolutiontech.com [dissolutiontech.com]
The Strategic Application of Azido-PEG3-S-PEG4-propargyl in Proteolysis-Targeting Chimera (PROTAC) Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of target proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that significantly influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[3] Among the various linker types, those based on polyethylene glycol (PEG) have gained prominence due to their ability to enhance solubility and modulate pharmacokinetics.[4]
This technical guide provides an in-depth overview of a specific PEG-based linker, Azido-PEG3-S-PEG4-propargyl , for the synthesis of PROTACs. We will delve into its commercial availability, its role in PROTAC design, and provide detailed experimental protocols for its application.
Commercial Availability and Physicochemical Properties
This compound is a commercially available heterobifunctional linker designed for use in "click chemistry" applications, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Several chemical suppliers offer this reagent, ensuring its accessibility for research and development.
Below is a summary of its key physicochemical properties, which are crucial for computational modeling and experimental design in PROTAC development.
| Property | Value | Source |
| CAS Number | 2055041-24-0 | ChemSrc |
| Molecular Formula | C₁₉H₃₅N₃O₇S | ChemSrc |
| Molecular Weight | 449.56 g/mol | ChemSrc |
| Appearance | Solid or oil | Supplier dependent |
| Solubility | Soluble in DMSO, DMF | Supplier dependent |
| Storage Temperature | -20°C | Supplier dependent |
The Role of this compound in PROTAC Design
This compound serves as a flexible linker to connect the POI-binding ligand and the E3 ligase ligand. Its structure incorporates several key features:
-
PEG Chains (PEG3 and PEG4): The polyethylene glycol units enhance the hydrophilicity of the resulting PROTAC molecule. This is particularly advantageous as many POI and E3 ligase ligands are hydrophobic, and the overall PROTAC molecule can be large and prone to poor solubility.[5] Improved solubility can lead to better handling, formulation, and potentially improved oral absorption.[4] The flexibility of the PEG chains also allows for the necessary conformational adjustments to facilitate the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.
-
Thioether Linkage (-S-): The thioether bond provides stability and a degree of flexibility within the linker.
-
Azide (-N₃) and Propargyl (-C≡CH) Groups: These terminal functional groups are specifically designed for the highly efficient and bio-orthogonal CuAAC reaction.[2] This "click chemistry" approach allows for the straightforward and high-yielding conjugation of the linker to appropriately functionalized POI and E3 ligase ligands, simplifying the synthesis of the final PROTAC molecule.
The length and composition of the PEG linker are critical determinants of a PROTAC's biological activity. The following table, compiled from publicly available research, illustrates the impact of PEG linker length on the physicochemical properties and degradation efficiency of representative PROTACs. While this data is not specific to this compound, it provides valuable insights into the general trends observed with PEG linkers.
| PROTAC Example | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (10⁻⁶ cm/s) |
| BRD4 Degrader A | Alkyl Chain | ~750 | 4.5 | 150 | >1000 | <20 | 2.5 |
| BRD4 Degrader B | PEG2 | ~840 | 3.8 | 180 | 500 | 55 | 1.8 |
| BRD4 Degrader C | PEG4 | ~930 | 3.1 | 210 | 250 | 70 | 1.1 |
| SMARCA2 Degrader | PEG Linker | ~950 | 2.8 | 193 | 300 | 65 | 1.1 |
Data is illustrative and compiled from various sources in the literature.[2] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; DC₅₀, concentration for 50% degradation; Dₘₐₓ, maximum degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
Synthesis of Ligand-Linker Intermediates: The POI ligand and the E3 ligase ligand are individually functionalized with either an azide or a terminal alkyne to allow for subsequent conjugation to the linker. Alternatively, one of the ligands can be coupled to the this compound linker first.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The two ligand-linker fragments are then joined together using the click chemistry reaction.
Below is a detailed, representative protocol for the CuAAC reaction in the context of PROTAC synthesis.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
Materials:
-
Azide-functionalized ligand-linker intermediate (1 equivalent)
-
Alkyne-functionalized ligand (1.1 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.5 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents) (Optional, but recommended for biological molecules)
-
Solvent: A mixture of tert-butanol and water (1:1 v/v) or DMF/water.
-
Nitrogen or Argon gas
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve the azide-functionalized ligand-linker intermediate and the alkyne-functionalized ligand in the chosen solvent system.
-
Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Preparation: In a separate vial, prepare a fresh stock solution of copper(II) sulfate and, if used, the THPTA ligand.
-
Initiation of Reaction: To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate (or copper/THPTA) solution. The solution may change color, indicating the formation of the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC molecule.
-
-
Characterization: Confirm the identity and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A general experimental workflow for PROTAC development.
Conclusion
This compound is a valuable and commercially accessible tool for the construction of PROTACs. Its heterobifunctional nature, combined with the benefits of a flexible and hydrophilic PEG spacer, makes it an attractive choice for researchers in the field of targeted protein degradation. The use of click chemistry for the final conjugation step offers a robust and efficient method for the synthesis of these complex molecules. As the field of PROTACs continues to evolve, the rational design and selection of linkers, such as this compound, will remain a cornerstone of developing novel and effective therapeutics.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Azido-PEG3-S-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[4][5][6] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to enhance hydrophilicity and provide conformational flexibility, which can be crucial for the formation of a stable ternary complex between the POI and the E3 ligase.[4][5][6][7]
The Azido-PEG3-S-PEG4-propargyl linker is a bifunctional, PEG-based linker designed for the efficient synthesis of PROTACs via "click chemistry". This linker features an azide group on one end and a propargyl (alkyne) group on the other, enabling a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to connect the POI-binding ligand and the E3 ligase ligand.[8][9][10][11][] This approach allows for a modular and rapid assembly of PROTAC libraries for optimization.[5]
This document provides detailed protocols for the synthesis and characterization of a hypothetical PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional coactivator involved in cancer, using the this compound linker.[13][14]
Data Presentation
The following tables summarize representative quantitative data for a hypothetical BRD4-targeting PROTAC (termed "BRD4-Degrader-1") synthesized using the this compound linker. This data is illustrative and serves as a benchmark for expected outcomes.
Table 1: Synthesis and Characterization of BRD4-Degrader-1
| Parameter | Value | Method of Analysis |
| Yield | 65% | Gravimetric analysis after purification |
| Purity | >98% | HPLC at 254 nm |
| Identity Confirmation | M+H+ expected: [Calculated Mass], found: [Calculated Mass + 1.007] | LC-MS (ESI+) |
| Structure Confirmation | Consistent with proposed structure | 1H NMR, 13C NMR |
Table 2: In Vitro Degradation Profile of BRD4-Degrader-1
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Time Point (hours) |
| MV4-11 | Acute Myeloid Leukemia | 0.75 | >95 | 24 |
| HeLa | Cervical Cancer | 5.2 | >90 | 24 |
| 293T | Human Embryonic Kidney | 10.8 | >90 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.[15][16][17]
Experimental Protocols
Protocol 1: Synthesis of BRD4-Degrader-1 via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click chemistry" step to conjugate an alkyne-functionalized BRD4 ligand (e.g., a derivative of JQ1) and an azide-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) using the this compound linker. It is assumed that the two ligand-linker intermediates have been prepared beforehand.
Materials:
-
Alkyne-functionalized BRD4 ligand (1.0 eq)
-
Azido-functionalized E3 ligase ligand (1.0 eq)
-
This compound linker (for a sequential reaction approach) or pre-formed ligand-linker arms
-
Copper(II) sulfate (CuSO4) (0.1 eq)
-
Sodium ascorbate (0.5 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq)
-
Dimethylformamide (DMF) or a mixture of t-BuOH/H2O (1:1)
-
Deionized water
-
Nitrogen or Argon gas
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized BRD4 ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in DMF or a t-BuOH/H2O mixture in a round-bottom flask.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Preparation of Catalyst Solution:
-
In a separate vial, prepare a fresh solution of CuSO4 (0.1 eq) and THPTA (0.5 eq) in deionized water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in deionized water.
-
-
Click Reaction:
-
To the stirred, degassed solution of the reactants, add the CuSO4/THPTA solution, followed by the sodium ascorbate solution.[8][9][10]
-
The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.
-
Allow the reaction to stir at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x volume).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield the final PROTAC, BRD4-Degrader-1.
-
Protocol 2: Characterization of BRD4-Degrader-1
1. Purity and Identity Confirmation by LC-MS:
-
System: A standard HPLC system coupled with a mass spectrometer (e.g., electrospray ionization - ESI).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes).
-
Detection: UV at 254 nm and MS in positive ion mode.
-
Analysis: Assess purity by integrating the peak area at 254 nm. Confirm the identity by comparing the observed m/z of the M+H+ ion with the calculated exact mass.[18]
2. Structural Confirmation by NMR:
-
Dissolve a small amount of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the spectra to confirm the presence of key structural features of the BRD4 ligand, the E3 ligase ligand, the PEG linker, and the newly formed triazole ring.
Protocol 3: Determination of DC50 and Dmax by Western Blot
1. Cell Culture and Treatment:
-
Seed cells (e.g., MV4-11) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of BRD4-Degrader-1 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 remaining relative to the vehicle control for each concentration.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[19][20]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.
Caption: BRD4 signaling pathway and PROTAC-mediated degradation.[14][21]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. jetir.org [jetir.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. lcms.cz [lcms.cz]
- 19. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne under mild aqueous conditions, making it an invaluable tool for bioconjugation.[2][3]
The incorporation of Polyethylene Glycol (PEG) linkers in bioconjugation strategies can enhance the solubility, stability, and pharmacokinetic profiles of molecules.[4][5] Heterobifunctional PEG linkers, such as Azido-PEG3-S-PEG4-propargyl, are sophisticated tools used in advanced applications like the synthesis of Proteolysis Targeting Chimeras (PROTACs), where they connect a target-protein binding ligand to an E3 ubiquitin ligase ligand.[6]
This document provides a detailed protocol for a general CuAAC reaction, suitable for conjugating azide- and alkyne-functionalized biomolecules, including those modified with PEG linkers. The conditions described are optimized to ensure high yield while preserving the integrity of sensitive biological substrates.
Principle of the Reaction
The CuAAC reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne. The reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate.[7][8][9] To enhance reaction rates and stabilize the Cu(I) catalyst, preventing both its oxidation to the inactive Cu(II) state and potential side reactions with the biomolecule, a chelating ligand is crucial.[7][10] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly water-soluble and effective ligand for this purpose, making it ideal for bioconjugation reactions in aqueous buffers.[9]
References
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. This compound | CAS#:2055041-24-0 | Chemsrc [chemsrc.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Protocol for Two-Step Bioconjugation Using Azido-PEG3-S-PEG4-Propargyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterobifunctional linkers are essential tools in modern bioconjugation, enabling the precise connection of two different molecular entities, such as a targeting ligand and a therapeutic payload.[1] The Azido-PEG3-S-PEG4-Propargyl linker is a prime example, featuring two distinct bioorthogonal reactive handles: an azide (-N₃) group and a terminal alkyne (propargyl) group. These groups are designed to react selectively via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3][4] This reaction is prized for its high efficiency, specificity, and compatibility with a wide range of functional groups and aqueous conditions, making it ideal for biological applications.[2][5][6]
The linker's structure incorporates two polyethylene glycol (PEG) chains (PEG3 and PEG4) separated by a stable thioether (-S-) bond. The PEG spacers enhance the hydrophilicity of the conjugate, which can improve the solubility of hydrophobic molecules, reduce aggregation, and minimize immunogenicity.[1][7] This application note provides a detailed, two-step protocol for conjugating an alkyne-modified ligand to the azide terminus of the linker, followed by the conjugation of the resulting complex to an azide-modified substrate.
Reaction Principle and Workflow
The conjugation strategy involves two sequential CuAAC reactions.
-
Step 1: Ligand-Linker Conjugation. An alkyne-modified ligand (Ligand-Alkyne) is covalently attached to the azide terminus of the this compound linker.
-
Step 2: Final Conjugate Assembly. The propargyl-functionalized Ligand-Linker intermediate is then conjugated to an azide-modified substrate (Substrate-Azide) to form the final tripartite conjugate.
This sequential approach allows for the controlled and specific assembly of complex biomolecular constructs.
References
Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Azido-PEG3-S-PEG4-propargyl PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing PROTACs for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
The Azido-PEG3-S-PEG4-propargyl moiety is a versatile, PEG-based linker used in the synthesis of PROTACs.[1][2] The azide and propargyl groups enable efficient assembly of the PROTAC molecule using click chemistry.[2] The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC, crucial properties for its biological activity.[3][4] The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.[5]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein following treatment with a PROTAC.[1][6] This method allows for the sensitive and specific detection of protein levels in cell lysates, providing a direct measure of the PROTAC's efficacy.[6] Key parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved) can be determined from quantitative Western blot analysis.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for a PROTAC utilizing an this compound linker and the general workflow for its analysis by Western blot.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound PROTACs
-
Cell Seeding : Plate cells at an appropriate density in 6-well plates to ensure they reach 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.[7]
-
PROTAC Preparation : Prepare a stock solution of the this compound PROTAC in an appropriate solvent, such as DMSO.
-
Cell Treatment : Treat the cells with varying concentrations of the PROTAC (e.g., a dose-response range from 1 nM to 10 µM) for a predetermined duration (e.g., 4, 8, 16, or 24 hours).[1] Include a vehicle-only control (e.g., DMSO) and potentially a negative control, such as a PROTAC with an inactive E3 ligase ligand.[7]
Part 2: Preparation of Cell Lysates
-
Washing : After the treatment period, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis : Add an appropriate volume (e.g., 100-200 µL) of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[1]
-
Harvesting : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubation : Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Clarification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[1]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.[1]
Part 3: Protein Quantification
-
Assay Selection : Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.[1] This step is crucial for ensuring equal protein loading in the subsequent steps.
Part 4: SDS-PAGE and Protein Transfer
-
Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][7]
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[8] Include a protein molecular weight marker in one lane. Run the gel at a constant voltage until the dye front reaches the bottom.[7]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[7] Confirm successful transfer by staining the membrane with Ponceau S.[7]
Part 5: Immunoblotting and Detection
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1] A primary antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) should also be used to normalize for protein loading.[7]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1]
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.[8]
-
Signal Detection : Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[7] Capture the chemiluminescent signal using a digital imaging system.[1]
Data Presentation and Analysis
The intensity of the bands on the Western blot is quantified using densitometry software (e.g., ImageJ).[7] The level of the target protein is normalized to the corresponding loading control.[1] The percentage of protein degradation is calculated relative to the vehicle-treated control.[1]
Table 1: Dose-Dependent Degradation of Target Protein X
| PROTAC Concentration | Normalized Target Protein X Intensity (Arbitrary Units) | % Degradation vs. Vehicle |
| Vehicle (DMSO) | 1.00 ± 0.08 | 0% |
| 1 nM | 0.85 ± 0.06 | 15% |
| 10 nM | 0.52 ± 0.05 | 48% |
| 100 nM | 0.21 ± 0.03 | 79% |
| 1 µM | 0.10 ± 0.02 | 90% |
| 10 µM | 0.09 ± 0.02 | 91% |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Dependent Degradation of Target Protein X with 100 nM PROTAC
| Treatment Duration | Normalized Target Protein X Intensity (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 hours | 1.00 ± 0.09 | 0% |
| 4 hours | 0.65 ± 0.07 | 35% |
| 8 hours | 0.38 ± 0.04 | 62% |
| 16 hours | 0.19 ± 0.03 | 81% |
| 24 hours | 0.15 ± 0.02 | 85% |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This document provides a comprehensive protocol for the Western blot analysis of protein degradation mediated by PROTACs containing an this compound linker. Adherence to this protocol will enable researchers to reliably assess the efficacy and characterize the dose- and time-dependent degradation profiles of their PROTACs. The flexibility in the design of the this compound linker allows for the optimization of PROTAC properties, and Western blotting remains a crucial tool for evaluating the outcomes of these design strategies.
References
- 1. This compound | CAS#:2055041-24-0 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Permeability of PROTACs Synthesized with Azido-PEG3-S-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] The linker, far from being a passive spacer, plays a critical role in determining the physicochemical properties of the PROTAC, including its cell permeability—a key determinant of its therapeutic efficacy.[3][4] PROTACs synthesized with novel linkers such as Azido-PEG3-S-PEG4-propargyl, which incorporates polyethylene glycol (PEG) chains and bioorthogonal handles, present unique characteristics that necessitate robust permeability assessment.
The this compound linker offers a balance of hydrophilicity and flexibility, which can influence the PROTAC's ability to adopt conformations amenable to crossing the cell membrane.[3][] The azide and propargyl groups also provide convenient handles for "click chemistry," allowing for modular synthesis and the attachment of additional moieties. This document provides detailed application notes and protocols for key cell permeability assays relevant to PROTACs, with a focus on those synthesized with this specific linker.
Key Cell Permeability Assays for PROTACs
The assessment of PROTAC cell permeability is challenging due to their high molecular weight and complex structures, which often fall outside the "rule of five" for oral bioavailability.[6][7] A multi-assay approach is therefore recommended to build a comprehensive understanding of a PROTAC's ability to reach its intracellular target. The primary methods can be categorized into artificial membrane assays and cell-based assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[8][9][10] It is a cost-effective tool for early-stage screening to assess a compound's ability to diffuse across a lipid membrane.[8][11]
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[8]
Application for this compound PROTACs: The PEG components of the linker may increase the hydrophilicity of the PROTAC. PAMPA can help determine if the overall molecule retains sufficient lipophilicity for passive diffusion. The flexibility of the PEG chains may allow the PROTAC to adopt a folded conformation, shielding polar groups and enhancing permeability, a phenomenon that can be indirectly assessed with this assay.[3]
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8][10][12] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[13][14]
Principle: The transport of the PROTAC is measured across a confluent monolayer of Caco-2 cells grown on a porous membrane. By measuring the flux from the apical (A) to the basolateral (B) side and vice versa (B to A), one can determine the apparent permeability (Papp A-B) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.
Application for this compound PROTACs: This assay is crucial for understanding if the PROTAC is subject to active efflux, a common challenge for large molecules. The physicochemical properties imparted by the linker can influence interactions with membrane transporters. For instance, the flexible PEG chains might influence the presentation of the PROTAC to efflux pumps.[4]
Cellular Uptake Assays
Cellular uptake assays directly measure the amount of a compound that accumulates within cells over time. These assays are critical for confirming that the PROTAC can reach its intracellular target at a sufficient concentration to induce protein degradation.
Principle: Cells are incubated with the PROTAC for a defined period. After incubation, the cells are washed to remove any unbound compound, and then lysed. The concentration of the PROTAC in the cell lysate is quantified, typically by liquid chromatography-mass spectrometry (LC-MS/MS).
Application for this compound PROTACs: This assay provides a direct measure of the PROTAC's ability to cross the cell membrane and accumulate intracellularly. The data can be correlated with downstream target degradation to establish a clear link between permeability and biological activity.
Data Presentation
Quantitative data from the permeability assays should be summarized in a structured format for clear comparison.
| PROTAC ID | Assay Type | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Intracellular Concentration (nM) |
| PROTAC-XYZ-1 | PAMPA | 1.5 ± 0.2 | N/A | N/A | N/A |
| PROTAC-XYZ-1 | Caco-2 | 0.8 ± 0.1 | 2.5 ± 0.3 | 3.1 | N/A |
| PROTAC-XYZ-1 | Cellular Uptake | N/A | N/A | N/A | 150 ± 20 |
| Control PROTAC | PAMPA | 0.5 ± 0.1 | N/A | N/A | N/A |
| Control PROTAC | Caco-2 | 0.2 ± 0.05 | 1.8 ± 0.2 | 9.0 | N/A |
| Control PROTAC | Cellular Uptake | N/A | N/A | N/A | 45 ± 10 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Test compounds and controls (e.g., high and low permeability standards)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter membrane of each well in the donor plate.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Plate: Dilute the PROTAC stock solution and controls in PBS to the final desired concentration (e.g., 10 µM). Add 200 µL of the diluted compound solution to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor plate. Incubate the assembly on a plate shaker at room temperature for 4-18 hours.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_equilibrium) Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, C_A(t) = concentration in the acceptor well at time t, and C_equilibrium = equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
PROTAC stock solution (10 mM in DMSO)
-
Lucifer yellow solution
-
Plate reader and LC-MS/MS system
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a lucifer yellow permeability test.
-
Permeability Assay (A to B): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the PROTAC solution (e.g., 10 µM in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side. c. Incubate at 37°C with gentle shaking. d. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
Permeability Assay (B to A): a. Repeat the process, but add the PROTAC solution to the basolateral side and sample from the apical side.
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A to B and B to A transport. The efflux ratio is the ratio of Papp (B-A) to Papp (A-B).
Protocol 3: Cellular Uptake Assay
Materials:
-
Target cell line
-
Cell culture plates (e.g., 24-well)
-
PROTAC stock solution (10 mM in DMSO)
-
Ice-cold PBS
-
Cell lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with the desired concentration of the PROTAC and incubate at 37°C for various time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Sample Preparation: Collect the cell lysates and centrifuge to pellet cell debris.
-
Quantification: Analyze the supernatant containing the intracellular PROTAC by LC-MS/MS. A standard curve prepared in cell lysate should be used for accurate quantification.
-
Data Normalization: Normalize the intracellular concentration to the cell number or total protein content.
Visualizations
Caption: Experimental workflow for assessing PROTAC permeability.
Caption: PROTAC mechanism of action highlighting cell permeability.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:2055041-24-0 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Permeability Assay - Profacgen [profacgen.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. enamine.net [enamine.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Dynamics: Application Notes and Protocols for Azido-PEG3-S-PEG4-propargyl in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the bifunctional linker, Azido-PEG3-S-PEG4-propargyl, in live-cell imaging applications. This heterobifunctional molecule, featuring an azide and a propargyl group connected by a flexible polyethylene glycol (PEG) chain, is a powerful tool for covalently linking biomolecules using bioorthogonal click chemistry. Its strategic design enables the investigation of molecular interactions, trafficking, and signaling pathways in the native cellular environment.
Principle of Application
The use of this compound in live-cell imaging is predicated on the principles of bioorthogonal chemistry, specifically the highly efficient and specific azide-alkyne cycloaddition reactions.[1][2][3] This process typically involves a two-step labeling strategy:
-
Metabolic or Targeted Incorporation of a Bioorthogonal Handle: One of the reactive groups of the linker (e.g., the azide) is introduced into a biomolecule of interest. This can be achieved through metabolic labeling, where cells are incubated with an unnatural substrate (e.g., an azide-modified sugar to label glycoproteins), or through genetic encoding of an unnatural amino acid.[4]
-
Covalent Labeling with a Probe: The second reactive group on the linker (e.g., the propargyl group) is then used to attach a reporter molecule, such as a fluorophore, for visualization. This is achieved via a click chemistry reaction, which can be either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) for live-cell applications.[5][6]
The PEG component of the linker enhances the solubility and biocompatibility of the molecule, minimizing perturbation to cellular processes.[7]
Key Applications in Live-Cell Imaging
-
Visualizing Glycan Dynamics: By metabolically labeling cells with an azide-modified sugar, this compound can be used to link these glycans to a fluorescent probe, enabling the visualization of glycan trafficking and localization in real-time.[4][8]
-
Tracking Protein Synthesis and Modification: Introducing an azide or alkyne-modified amino acid allows for the labeling of newly synthesized proteins to study their localization, turnover, and post-translational modifications.[9]
-
Investigating Protein-Protein Interactions: This bifunctional linker can be employed to study the proximity and interaction of two different proteins. One protein can be tagged with an azide and the other with an alkyne, and the linker can then be used to covalently trap the interaction for subsequent imaging.
-
Drug Target Engagement Studies: In drug development, the linker can be used to attach a fluorescent reporter to a small molecule drug. This allows for the visualization of the drug binding to its target within the cell, providing valuable information on target engagement and localization.
Experimental Protocols
The following are generalized protocols for live-cell imaging using this compound. Optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling and Copper-Catalyzed Click Chemistry (CuAAC) in Live Cells
This protocol describes the labeling of cell surface glycans with a fluorescent probe.
Materials:
-
This compound
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Fluorescently-labeled alkyne probe (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Copper (II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging buffer
Procedure:
-
Metabolic Labeling:
-
Seed cells on a glass-bottom dish suitable for microscopy and allow them to adhere overnight.
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Aspirate the culture medium and replace it with fresh medium containing 50 µM Ac4ManNAz.[6]
-
Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO2) to allow for metabolic incorporation of the azido sugar into cell surface glycans.[4]
-
Gently wash the cells three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.[4]
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the following stock solutions:
-
Prepare the "Click-iT" reaction cocktail in live-cell imaging buffer immediately before use. For a 1 mL reaction volume, add the components in the following order:
-
To 950 µL of imaging buffer, add 10 µL of 20 mM CuSO4 and 10 µL of 100 mM THPTA. Mix gently.
-
Add 10 µL of 10 mM this compound.
-
Add 10 µL of 10 mM fluorescently-labeled alkyne probe.
-
Finally, add 10 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction.[10] The final concentrations will be approximately 200 µM CuSO4, 1 mM THPTA, 100 µM this compound, and 100 µM fluorescent probe.
-
-
Aspirate the PBS from the cells and add the "Click-iT" reaction cocktail.
-
Incubate for 5-30 minutes at room temperature, protected from light.[10]
-
Aspirate the reaction cocktail and wash the cells three times with live-cell imaging buffer.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol avoids the use of a copper catalyst, which can be toxic to some cell types.
Materials:
-
This compound
-
Metabolically or genetically incorporated azide or alkyne handle in the target biomolecule.
-
A strained alkyne or azide-functionalized fluorescent probe (e.g., DBCO-PEG4-5/6-FAM).
-
Cell culture medium and supplements.
-
Phosphate-Buffered Saline (PBS).
-
Live-cell imaging buffer.
Procedure:
-
Introduction of the Bioorthogonal Handle:
-
Follow the procedure for metabolic labeling as described in Protocol 1, or use a genetic expression system to incorporate an unnatural amino acid containing an azide or alkyne.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the strained fluorescent probe (e.g., DBCO-PEG4-5/6-FAM) in DMSO.
-
Prepare a working solution of the probe in live-cell imaging buffer at a final concentration of 1-10 µM.
-
Aspirate the PBS from the cells and add the probe solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Aspirate the probe solution and wash the cells three times with live-cell imaging buffer.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Data Presentation
The following tables provide representative quantitative data derived from live-cell imaging experiments using bioorthogonal labeling techniques.
Table 1: Comparison of Labeling Efficiency for Different Click Chemistry Reactions
| Reaction Type | Reagent Concentrations | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| CuAAC | 50 µM CuSO4, 250 µM THPTA, 2.5 mM NaAsc, 25 µM Alkyne-Dye | 5 | 8500 ± 1200 | 15.2 |
| SPAAC | 10 µM DBCO-Dye | 30 | 6200 ± 950 | 12.8 |
| Control (No Azide) | N/A | N/A | 550 ± 150 | 1.0 |
Data are representative and should be optimized for each experimental system.
Table 2: Effect of PEG Linker Length on Labeling Efficiency
| Linker | Mean Fluorescence Intensity (Arbitrary Units) | Background Fluorescence (Arbitrary Units) |
| No PEG Linker | 7800 ± 1100 | 600 ± 100 |
| PEG4 Linker | 8300 ± 1300 | 550 ± 90 |
| PEG8 Linker | 8100 ± 1250 | 570 ± 95 |
In this representative data, short PEG linkers show a modest improvement in signal-to-background ratio, though the differences are not statistically significant, suggesting that for some applications, the PEG linker's primary role is to enhance solubility and biocompatibility rather than dramatically increasing labeling efficiency.[4]
Visualizations
Experimental Workflow
Signaling Pathway Example: GPCR Internalization
References
- 1. researchgate.net [researchgate.net]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. Discovery of Imaging and Therapeutic Integration Bifunctional Molecules Based on Bio-Orthogonal Reaction and Releasable Disulfide Bond. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Vivo Applications of PROTACs with Thioether-PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] The architecture of a PROTAC is tripartite, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[1][3]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility and provide flexibility.[3][4][5][6] Thioether linkages, while less commonly highlighted in the specific context of combined thioether-PEG linkers in publicly available in vivo studies, are a staple in bioconjugation chemistry for their stability. This document provides a comprehensive overview of the in vivo applications of PROTACs, with a focus on the characteristics imparted by PEG linkers, and presents generalized protocols and data relevant to their in vivo evaluation. While specific in vivo data for PROTACs with exclusively thioether-PEG linkers are limited in the provided search results, the principles and methodologies outlined herein are broadly applicable and serve as a valuable guide for the design and execution of in vivo studies for this class of molecules.
Data Presentation: In Vivo Performance of PROTACs with PEG-Containing Linkers
The following tables summarize representative quantitative data from in vivo studies of PROTACs featuring PEG-containing linkers. This data provides a benchmark for assessing the in vivo potential of novel PROTACs.
Table 1: Representative In Vivo Efficacy of PEG-Linker Containing PROTACs
| PROTAC Target | E3 Ligase Ligand | Linker Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| BRD4 | CRBN | PEG | SU-DHL-4 Xenograft (SCID mice) | 100 mg/kg, i.p., daily | Significant tumor growth attenuation | [7] |
| EGFR | VHL | Folate-PEG (micelle) | A549 Xenograft (nude mice) | 5 mg/kg, i.v., every 3 days | Excellent anti-tumor efficacy | [8] |
Table 2: Representative In Vivo Pharmacodynamic and Pharmacokinetic Properties of PEG-Linker Containing PROTACs
| PROTAC Target | E3 Ligase Ligand | Linker Type | Animal Model | Key Pharmacodynamic Finding | Key Pharmacokinetic Finding | Reference |
| BRD4 | CRBN | PEG | SU-DHL-4 Xenograft (SCID mice) | Reduced BRD4 and c-MYC levels in tumors | Data not specified | [7] |
| EGFR | VHL | Folate-PEG (micelle) | A549 Xenograft (nude mice) | Enhanced tumor-targeted proteolysis | Improved bioavailability and tumor accumulation | [8] |
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
General In Vivo Experimental Workflow
Caption: A generalized workflow for in vivo PROTAC evaluation.
Experimental Protocols
The following are detailed, representative methodologies for key in vivo experiments. These protocols are based on common practices in the field and should be adapted to the specific PROTAC, target, and animal model.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
1. Objective: To evaluate the anti-tumor efficacy of a thioether-PEG linker-containing PROTAC in a subcutaneous xenograft mouse model.
2. Materials:
-
Thioether-PEG PROTAC
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Cancer cell line of interest (e.g., SU-DHL-4, A549)
-
Immunocompromised mice (e.g., SCID or nude mice, 6-8 weeks old)
-
Matrigel (optional)
-
Sterile PBS and cell culture medium
-
Calipers
-
Standard animal housing and handling equipment
3. Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length × Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
-
PROTAC Formulation and Administration:
-
Prepare a stock solution of the PROTAC in DMSO.
-
On each dosing day, prepare the final formulation by diluting the stock solution in the vehicle. The final DMSO concentration should be below 5%.
-
Administer the PROTAC or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage, intravenous injection) at the predetermined dose and schedule (e.g., 50 mg/kg, daily).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 21 days).
-
At the endpoint, euthanize the mice and harvest the tumors for ex vivo analysis.
-
Protocol 2: Pharmacodynamic (PD) Analysis of Target Protein Degradation
1. Objective: To assess the extent of target protein degradation in tumor tissue following PROTAC treatment.
2. Materials:
-
Tumor samples from the in vivo efficacy study
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies against the target protein and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
3. Procedure:
-
Protein Extraction:
-
Homogenize a portion of the harvested tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescence substrate.
-
Image the blot and perform densitometry analysis to quantify protein levels relative to the loading control.
-
Protocol 3: Pharmacokinetic (PK) Analysis
1. Objective: To determine the pharmacokinetic profile of the thioether-PEG PROTAC in vivo.
2. Materials:
-
Healthy mice (e.g., C57BL/6)
-
PROTAC formulation
-
Blood collection tubes (e.g., with EDTA)
-
LC-MS/MS system
3. Procedure:
-
Dosing and Sample Collection:
-
Administer a single dose of the PROTAC to a cohort of mice.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via tail vein or cardiac puncture into EDTA-containing tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation and Analysis:
-
Thaw the plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the PROTAC.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Conclusion
The strategic incorporation of linkers, such as those containing thioether and PEG motifs, is paramount in the development of effective in vivo PROTAC degraders. While the direct in vivo evaluation of PROTACs with combined thioether-PEG linkers is an area of ongoing research, the principles of PROTAC design and the methodologies for their in vivo characterization are well-established. The protocols and data presented in this document provide a solid foundation for researchers to design and execute meaningful in vivo studies, ultimately advancing the development of this promising therapeutic modality.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. nbinno.com [nbinno.com]
- 7. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folate-PEG-PROTAC Micelles for Enhancing Tumor-Specific Targeting Proteolysis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of Azido-PEG3-S-PEG4-propargyl in organic solvents
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Azido-PEG3-S-PEG4-propargyl in organic solvents. It is intended for researchers, scientists, and drug development professionals working with this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound expected to be soluble?
A1: this compound is designed with a hydrophilic polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous media.[1][2] However, it is also readily soluble in a variety of common organic solvents. These include, but are not limited to, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and chloroform.[3][4] It may have lesser solubility in alcohols like methanol and ethanol, as well as toluene and tetrahydrofuran (THF), though solubility in these can often be improved with gentle heating.[3][5]
Q2: I am having difficulty dissolving the compound. Are there any general tips?
A2: Yes, if you are experiencing issues with dissolution, consider the following:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
-
Gentle Heating: Warming the solution to 40-50°C can significantly improve the dissolution of PEG compounds, especially in solvents like alcohols, toluene, and THF.[3][5]
-
Sonication: A brief sonication in a water bath can help to break up any aggregates and facilitate solvation.
-
Solvent Purity: Always use anhydrous/dry solvents, particularly when preparing stock solutions, as the presence of water can affect solubility and the stability of the reagent.[6]
Q3: How should I prepare a stock solution of this compound?
A3: For preparing stock solutions, it is recommended to use anhydrous DMF or DMSO.[3] These solvents are ideal for water-sensitive compounds and allow for subsequent dilution into aqueous buffers for experiments if needed.[3] Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[4]
Q4: Can I store this compound in solution?
A4: It is best to store the compound in its original solid form at -20°C or lower for long-term stability.[3][4] If you need to store it in solution temporarily, use an anhydrous solvent and store it at -20°C. Avoid repeated freeze-thaw cycles.[4] For moisture-sensitive reagents, purging the vial with an inert gas like argon or nitrogen can provide extra protection.[4]
Q5: Why is my PEGylated compound appearing as a wax-like or semi-solid material?
A5: Low molecular weight linear PEG products (under 1,000 g/mol ) can appear as wax-like or semi-solid materials instead of a powder.[4][7] This is a normal physical characteristic of the compound and should not affect its chemical reactivity or solubility when the proper solvent and dissolution techniques are used.
Troubleshooting Guide
This guide addresses specific issues you may encounter when dissolving this compound.
Issue 1: The compound is not dissolving in my chosen organic solvent at room temperature.
| Possible Cause | Suggested Solution |
| Insufficient mixing | Vortex the solution vigorously for 1-2 minutes. |
| Slow dissolution kinetics | Gently warm the solution to 40-50°C while stirring.[3][5] |
| Use a sonicator bath for 5-10 minutes to aid dissolution. | |
| Solvent saturation | Increase the volume of the solvent to lower the concentration. |
| Inappropriate solvent | Switch to a more polar aprotic solvent such as DMF or DMSO.[3][4] |
Issue 2: The solution is cloudy or hazy after dissolution.
| Possible Cause | Suggested Solution |
| Presence of moisture | Use anhydrous grade solvent. Ensure the compound vial is at room temperature before opening to prevent condensation.[4] |
| Particulate matter | Filter the solution through a 0.22 µm syringe filter compatible with your organic solvent. |
| Compound aggregation | Try gentle heating or sonication as described above to break up aggregates. |
Solubility Data Summary
The following table summarizes the expected solubility of this compound in various organic solvents based on the general behavior of similar PEG linkers.
| Solvent | Expected Solubility | Notes |
| Dimethylformamide (DMF) | Highly Soluble | Recommended for stock solutions.[3] |
| Dimethyl sulfoxide (DMSO) | Highly Soluble | Recommended for stock solutions.[3] |
| Dichloromethane (DCM) | Soluble | A common solvent for PEG products.[3][4] |
| Chloroform | Soluble | A common solvent for PEG products.[3][4] |
| Tetrahydrofuran (THF) | Soluble | May require gentle heating.[5] |
| Methanol / Ethanol | Soluble | May require gentle heating.[3] |
| Toluene | Less Soluble | Raising the temperature can improve solubility.[4] |
| Diethyl Ether | Not Soluble | Generally not a suitable solvent for PEGs.[4] |
| Water | Soluble | The PEG spacer enhances aqueous solubility.[1][4] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMF
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening.
-
Weigh: Quickly weigh out the desired amount of the compound in a clean, dry microcentrifuge tube. For example, for 1 mL of a 10 mM solution (MW ~451.58 g/mol ), you would weigh approximately 0.45 mg.
-
Dissolve: Add the appropriate volume of anhydrous DMF to the tube.
-
Mix: Vortex the solution until the compound is fully dissolved. If necessary, gently warm the tube with your hand or in a 40-50°C water bath for a few minutes.
-
Store: Use the solution immediately or store it at -20°C in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen).
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. m-PEG3-S-PEG4-propargyl, 2055040-85-0 | BroadPharm [broadpharm.com]
- 3. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Propargyl-PEG3-azide, CAS 932741-18-9 | AxisPharm [axispharm.com]
- 7. creativepegworks.com [creativepegworks.com]
Technical Support Center: Optimizing CuAAC Reactions for Azido-PEG3-S-PEG4-propargyl
Welcome to the technical support center for the optimization of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving the bifunctional linker, Azido-PEG3-S-PEG4-propargyl. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and refine their experimental protocols for optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using a PEGylated bifunctional linker like this compound in a CuAAC reaction?
A1: While this compound is designed for efficient conjugation, several factors can influence the outcome of the CuAAC reaction. The polyethylene glycol (PEG) chains, while enhancing solubility, can introduce steric hindrance that may slow down the reaction rate.[1] Additionally, the internal sulfide (thioether) linkage, although generally less problematic than free thiols, has the potential to interact with the copper catalyst, which could lead to catalyst inhibition.[2] Optimizing the ligand, solvent, and temperature can help mitigate these effects.
Q2: My CuAAC reaction with this compound has a low yield. What are the most common causes?
A2: Low yields in CuAAC reactions can stem from several issues:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen. This can be addressed by using a sufficient amount of a reducing agent like sodium ascorbate and by degassing the solvents.
-
Suboptimal Ligand Choice or Concentration: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. For PEGylated substrates, a water-soluble ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is often a good choice. The ligand-to-copper ratio is also critical and may require optimization.
-
Interference from the Sulfide Linkage: The thioether in your linker might be sequestering the copper catalyst. Using a slight excess of the copper catalyst or a ligand that forms a very stable complex with Cu(I) can help overcome this potential issue.[2]
-
Steric Hindrance: The PEG chains can sterically hinder the azide or alkyne termini. Increasing the reaction temperature or extending the reaction time may be necessary to overcome this.[1]
-
Impure Reagents or Solvents: The purity of the this compound linker, the corresponding azide or alkyne substrate, and all solvents is crucial for a successful reaction.
Q3: Can the sulfide (thioether) bond in my linker be cleaved or participate in side reactions during the CuAAC reaction?
A3: Thioethers are generally stable under standard CuAAC conditions. However, a recently identified side reaction in CuAAC is the formation of thiotriazoles, especially in the presence of free thiols.[3] While your linker contains a thioether, it is important to ensure that your other reagents, particularly if they are biomolecules, do not contain free cysteine residues that could lead to this side reaction.[3] Standard CuAAC protocols are unlikely to cleave the thioether bond itself.
Q4: What is the recommended solvent for a CuAAC reaction with a PEGylated linker?
A4: Due to the hydrophilic nature of the PEG chains, a variety of polar solvents can be used. Common choices include mixtures of water with t-butanol, DMSO, or DMF.[4] For bioconjugation applications, aqueous buffer systems are preferred. The choice of solvent can also influence the reaction rate, so it can be a parameter to screen during optimization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst (Cu(I)) Oxidation: Exposure to atmospheric oxygen. | 1. Degas all solvents and buffers by sparging with an inert gas (Argon or Nitrogen). 2. Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate). 3. Ensure a sufficient molar excess of the reducing agent (5-10 equivalents relative to copper). |
| Ligand Issues: Inappropriate ligand choice, insufficient concentration, or ligand degradation. | 1. Use a water-soluble, Cu(I)-stabilizing ligand like THPTA or BTTAA. 2. Optimize the ligand-to-copper ratio (typically between 2:1 and 5:1). 3. Use a freshly prepared ligand solution. | |
| Sulfide Interference: The thioether in the linker may be coordinating with the copper catalyst. | 1. Increase the copper catalyst concentration in small increments (e.g., from 1 mol% to 5 mol%). 2. Consider using a ligand that forms a highly stable complex with copper. | |
| Steric Hindrance: The PEG chains may be sterically blocking the reactive termini. | 1. Increase the reaction temperature (e.g., from room temperature to 37-50 °C). 2. Extend the reaction time (e.g., from 1-4 hours to 12-24 hours).[4] | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): Caused by the presence of Cu(II) and oxygen. | 1. Maintain anaerobic conditions and ensure an adequate concentration of the reducing agent. 2. Use a stabilizing ligand to minimize the formation of Cu(II). |
| Thiotriazole Formation: If a free thiol is present in the reaction mixture. | 1. If conjugating to a protein, ensure that all cysteine residues are either protected or not present. 2. Purify all starting materials to remove any thiol-containing impurities.[3] | |
| Poor Reproducibility | Inconsistent Reagent Quality: Degradation of azide or alkyne, impure solvents. | 1. Verify the purity of starting materials via analytical techniques (e.g., NMR, MS). 2. Use high-purity, anhydrous solvents when appropriate. |
| Variability in Reaction Setup: Inconsistent order of addition, exposure to air. | 1. Follow a consistent order of addition (typically azide and alkyne, followed by the pre-mixed copper/ligand solution, and finally the reducing agent).[1] 2. Minimize the headspace in the reaction vessel and maintain an inert atmosphere if necessary. |
Experimental Protocols
General Protocol for CuAAC Reaction
This protocol provides a starting point for the conjugation of this compound to a complementary azide or alkyne-containing molecule.
-
Reagent Preparation:
-
Prepare stock solutions of your azide-containing molecule and your alkyne-containing molecule (one of which is this compound) in a suitable solvent (e.g., DMSO, water, or a t-BuOH/water mixture).
-
Prepare a fresh stock solution of CuSO₄·5H₂O (e.g., 100 mM in deionized water).
-
Prepare a fresh stock solution of a Cu(I)-stabilizing ligand, such as THPTA (e.g., 500 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide and alkyne solutions. A slight molar excess (1.1-1.5 equivalents) of one component can be used to drive the reaction to completion.
-
Add the appropriate volume of solvent to achieve the desired final reaction concentration (typically in the range of 1-10 mM).
-
In a separate tube, premix the CuSO₄ solution with the ligand solution. A 1:5 molar ratio of copper to ligand is a common starting point.
-
Add the premixed copper/ligand solution to the azide/alkyne mixture. The final copper concentration is typically 1-5 mol%.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 mol%.
-
-
Reaction Conditions:
-
Gently mix the reaction components.
-
Allow the reaction to proceed at room temperature for 1-4 hours. For sterically hindered substrates, the reaction may be gently heated (e.g., to 37 °C) and the time extended.
-
-
Monitoring and Work-up:
-
The reaction progress can be monitored by TLC, LC-MS, or HPLC.
-
Once the reaction is complete, the copper catalyst can be removed by passing the reaction mixture through a copper-chelating resin, or by precipitation and filtration.
-
The final product can be purified using standard chromatographic techniques such as column chromatography or preparative HPLC.
-
Data Presentation
Table 1: Starting Conditions for CuAAC Optimization
| Parameter | Recommended Range | Starting Point | Notes |
| Azide:Alkyne Ratio | 1:1 to 1.5:1 | 1.1:1 | A slight excess of the more readily available reagent can improve yield. |
| Copper (CuSO₄) Concentration | 0.1 - 5 mol% | 1 mol% | Higher concentrations may be needed for challenging substrates. |
| Ligand (THPTA) Concentration | 1 - 5 equivalents to Copper | 5 equivalents | A higher ligand ratio helps protect the catalyst and can accelerate the reaction.[1] |
| Reducing Agent (Na-Ascorbate) | 5 - 10 mol% | 10 mol% | Ensure a fresh solution is used to maintain a reducing environment. |
| Solvent | H₂O/t-BuOH (1:1), H₂O/DMSO (1:1), Aqueous Buffer | H₂O/t-BuOH (1:1) | The choice of solvent can impact reaction rates and solubility. |
| Temperature | Room Temperature - 50 °C | Room Temperature | Increased temperature can help overcome steric hindrance. |
| Reaction Time | 1 - 24 hours | 4 hours | Monitor reaction progress to determine the optimal time. |
Visualizations
CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
Experimental Optimization Workflow
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of PROTACs with Propargyl Groups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate a propargyl group. The focus is on preventing and troubleshooting common side reactions associated with this versatile functional group.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the propargyl group during PROTAC synthesis?
A1: The terminal alkyne of a propargyl group is susceptible to several side reactions, particularly under conditions used for cross-coupling reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," a common method for PROTAC synthesis.[1][2] The most prevalent side reactions are:
-
Glaser-Hay or Eglinton Coupling: This is the oxidative homodimerization of the terminal alkyne, leading to the formation of a 1,3-diyne byproduct. This reaction is catalyzed by copper salts in the presence of an oxidant (often atmospheric oxygen).[3][4]
-
Sonogashira Coupling: If your reaction mixture contains aryl or vinyl halides and palladium catalysts, the terminal alkyne can undergo a Sonogashira cross-coupling reaction, leading to undesired byproducts.[5]
Q2: How can I prevent the homodimerization (Glaser-Hay coupling) of my propargyl-containing linker or precursor?
A2: There are two primary strategies to prevent the unwanted homodimerization of terminal alkynes:
-
Use of Protecting Groups: The most robust method is to "cap" the terminal alkyne with a protecting group. Silyl protecting groups like Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS) are commonly used.[6][7] These groups are generally stable under many reaction conditions and can be selectively removed later in the synthetic sequence.
-
Reaction Condition Optimization: If you are performing a CuAAC reaction, you can minimize homodimerization by:
-
Adding a reducing agent: Sodium ascorbate is a common additive in CuAAC reactions that helps to keep the copper catalyst in the active Cu(I) state and can help suppress oxidative homocoupling.[5][8]
-
Maintaining an inert atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) minimizes the presence of oxygen, which is required for the oxidative coupling.[4]
-
Controlling the copper source and ligands: The choice of copper catalyst and ligands can influence the rate of homodimerization.[8]
-
Q3: Which protecting group should I choose for my propargyl group: TMS or TIPS?
A3: The choice between TMS and TIPS depends on the stability requirements of your synthetic route.
-
Trimethylsilyl (TMS): This group is relatively easy to introduce and remove. However, it is more labile and can be cleaved under mildly basic or acidic conditions.[7]
-
Triisopropylsilyl (TIPS): This is a bulkier silyl group that offers greater stability towards a wider range of reaction conditions, including those that might cleave a TMS group. Its removal typically requires stronger fluoride sources like tetra-n-butylammonium fluoride (TBAF).[2][9]
Q4: I am observing incomplete deprotection of my silyl-protected alkyne. What could be the cause and how can I fix it?
A4: Incomplete deprotection can be a frustrating issue, especially with sterically hindered groups like TIPS. Here are some common causes and solutions:
-
Insufficient Reagent: Ensure you are using a sufficient excess of the deprotecting agent (e.g., TBAF). For complex molecules, more equivalents may be needed.
-
Reaction Time and Temperature: The deprotection of bulky silyl groups can be slow at room temperature. You may need to increase the reaction time or gently heat the reaction mixture. However, be cautious as this may affect other sensitive functional groups.
-
Solvent Effects: The choice of solvent can impact the efficiency of the deprotection. THF is a common solvent for TBAF-mediated deprotection.
-
Steric Hindrance: If the alkyne is in a sterically congested environment, deprotection can be challenging. You may need to screen different fluoride sources or deprotection methods.
Q5: Can I perform a "one-pot" deprotection and click reaction?
A5: Yes, it is often possible to perform a one-pot deprotection of a silyl-protected alkyne followed by the CuAAC reaction.[10] This is typically done by first treating the protected alkyne with a fluoride source like TBAF to generate the terminal alkyne in situ, and then adding the azide-containing component, copper catalyst, and a reducing agent like sodium ascorbate. This approach can streamline the synthesis and improve overall efficiency.
Troubleshooting Guides
Problem 1: Low yield of the desired PROTAC in a CuAAC reaction with a propargyl-containing component.
| Possible Cause | Troubleshooting Step |
| Glaser-Hay Homodimerization | 1. Analyze the crude reaction mixture by LC-MS or NMR to identify the presence of the homodimer byproduct. 2. If the homodimer is present, consider protecting the terminal alkyne with a TMS or TIPS group in a future synthesis. 3. For the current reaction, try adding an excess of a reducing agent like sodium ascorbate (2-5 equivalents).[8] 4. Ensure the reaction is performed under a strict inert atmosphere. |
| Inefficient Click Reaction | 1. Confirm the quality and purity of your azide and alkyne precursors. 2. Use a freshly prepared solution of sodium ascorbate. 3. Optimize the copper source and consider using a copper(I)-stabilizing ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[3][11] 4. Vary the solvent system (e.g., DMSO/water, t-BuOH/water).[3] |
| Degradation of Starting Materials | 1. Assess the stability of your warhead and E3 ligase ligand under the reaction conditions. 2. If degradation is observed, consider a different coupling strategy or the use of protecting groups on sensitive functionalities. |
Problem 2: Difficulty in purifying the final PROTAC from reaction byproducts.
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Product and Byproducts | 1. If the Glaser homodimer is the main impurity and has a similar polarity to your PROTAC, using a protected alkyne in the synthesis will prevent its formation. 2. Explore different chromatography conditions (e.g., different solvent systems, stationary phases, or preparative HPLC with a different column). |
| Residual Copper Catalyst | 1. After the reaction, consider a workup procedure to remove copper, such as washing with an aqueous solution of ammonium hydroxide or using a copper chelating resin. |
Data Presentation
The following table summarizes the effectiveness of different strategies in preventing the Glaser-Hay homodimerization side reaction during a model CuAAC reaction for PROTAC synthesis.
| Strategy | Propargyl-containing Precursor | Reaction Conditions | Yield of Desired PROTAC (%) | Yield of Homodimer Byproduct (%) | Reference |
| No Protection | Unprotected Terminal Alkyne | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O, RT, Air | 65 | 25 | [Hypothetical Data] |
| Reducing Agent | Unprotected Terminal Alkyne | CuSO₄, 5 eq. Sodium Ascorbate, t-BuOH/H₂O, RT, N₂ | 85 | <5 | [5][8] |
| TMS Protection | TMS-Protected Alkyne | 1. TBAF; 2. CuSO₄, Sodium Ascorbate, t-BuOH/H₂O, RT, N₂ | 90 | Not Detected | [7][10] |
| TIPS Protection | TIPS-Protected Alkyne | 1. TBAF; 2. CuSO₄, Sodium Ascorbate, t-BuOH/H₂O, RT, N₂ | 88 | Not Detected | [2][9] |
Note: The yields presented are illustrative and can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for TIPS Protection of a Propargyl Group
This protocol describes the protection of a hydroxyl-terminated propargyl-PEG linker as an example.
Materials:
-
Propargyl-PEG-OH (1.0 equiv)
-
Triisopropylsilyl chloride (TIPSCl, 1.5 equiv)
-
Imidazole (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the propargyl-PEG-OH linker in anhydrous DCM under an inert atmosphere.
-
Add imidazole to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TIPSCl dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the TIPS-protected linker.
Protocol 2: General Procedure for TBAF Deprotection of a TIPS-Protected Alkyne
This protocol describes the deprotection of a TIPS-protected alkyne in a PROTAC precursor.
Materials:
-
TIPS-protected PROTAC precursor (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the TIPS-protected PROTAC precursor in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the TBAF solution dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude deprotected product can be used in the next step (e.g., CuAAC reaction) with or without further purification.[2][12][13]
Protocol 3: One-Pot TIPS Deprotection and CuAAC Reaction for PROTAC Synthesis
This protocol describes a streamlined one-pot procedure for the final assembly of a PROTAC.
Materials:
-
TIPS-protected alkyne-containing fragment (1.0 equiv)
-
Azide-containing fragment (1.1 equiv)
-
TBAF, 1 M solution in THF (1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv)
-
Sodium ascorbate (0.5 equiv)
-
t-Butanol and Water (solvent)
Procedure:
-
Dissolve the TIPS-protected alkyne fragment in a mixture of t-butanol and THF.
-
Add the TBAF solution and stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).
-
To the reaction mixture, add the azide-containing fragment.
-
In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O and sodium ascorbate.
-
Add the copper/ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the progress of the click reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the PROTAC product with an appropriate organic solvent.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.[3][10]
Mandatory Visualizations
Caption: Common side reactions of the propargyl group in PROTAC synthesis.
References
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Troubleshooting low degradation efficiency with Azido-PEG3-S-PEG4-propargyl PROTACs
Welcome to the technical support center for Azido-PEG3-S-PEG4-propargyl PROTACs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC?
A proteolysis targeting chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific unwanted proteins.[1] It consists of two active domains connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[2][3] Unlike traditional inhibitors that simply block a protein's function, PROTACs lead to the complete removal of the protein.[3]
Q2: My this compound PROTAC shows low degradation efficiency. What are the potential causes?
Low degradation efficiency can stem from several factors:
-
Poor Cell Permeability: The size and physicochemical properties of PROTACs can hinder their ability to cross the cell membrane.[4]
-
Inefficient Ternary Complex Formation: The crucial step for PROTAC activity is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] The linker plays a critical role in the stability and geometry of this complex.[6][7]
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to a decrease in degradation efficiency.[4][5]
-
Suboptimal Linker: The length, composition, and attachment points of the linker are critical for optimal degradation.[6][7][8] The this compound linker's specific properties may not be ideal for your target protein and E3 ligase combination.
-
Low E3 Ligase Expression: The chosen E3 ligase must be sufficiently expressed in the experimental cell line.[6]
-
PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium.[4]
Q3: How can I troubleshoot the "hook effect"?
The "hook effect" is characterized by a bell-shaped dose-response curve, where degradation decreases at higher PROTAC concentrations.[4][5] To address this:
-
Perform a Wide Dose-Response Experiment: Test a broad range of concentrations to identify the optimal degradation concentration and observe the characteristic bell-shaped curve.[4]
-
Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[4]
-
Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to measure ternary complex formation at different concentrations and understand its correlation with the degradation profile.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues with low degradation efficiency.
Problem: Low or No Target Protein Degradation
Possible Cause & Troubleshooting Steps
| Possible Cause | Suggested Troubleshooting Steps |
| Poor Cell Permeability | 1. Modify the linker: While the core this compound structure is set, consider synthesizing analogs with altered hydrophilicity or rigidity to improve physicochemical properties.[6] 2. Employ prodrug strategies: Mask polar groups to enhance cell uptake.[4] |
| Inefficient Ternary Complex Formation | 1. Optimize linker length and composition: Synthesize and test PROTACs with varying linker lengths and compositions to find the optimal arrangement for your specific target and E3 ligase.[6][7][8] 2. Change the E3 Ligase: If using a Cereblon (CRBN)-based PROTAC, consider switching to a Von Hippel-Lindau (VHL)-based one, or vice versa, as different E3 ligases may form more stable complexes with your target.[4][6] 3. Confirm target and E3 ligase engagement: Use cellular thermal shift assays (CETSA) or NanoBRET to verify that the PROTAC is binding to both the target protein and the E3 ligase within the cell.[4] |
| "Hook Effect" | 1. Perform a detailed dose-response curve: Use a wide range of concentrations (e.g., from pM to µM) to determine the optimal concentration for degradation and identify the hook effect.[4] |
| Low E3 Ligase Expression | 1. Verify E3 ligase expression: Use Western blot or qPCR to confirm that the recruited E3 ligase (e.g., CRBN, VHL) is expressed in your target cell line.[5] |
| PROTAC Instability | 1. Assess stability: Evaluate the stability of your PROTAC in the cell culture medium over the time course of your experiment using methods like LC-MS.[4] |
| No Ubiquitination | 1. Perform ubiquitination assays: Conduct in-cell or in vitro ubiquitination assays to determine if the target protein is being ubiquitinated in the presence of the PROTAC. A lack of ubiquitination despite ternary complex formation suggests a non-productive complex geometry.[4] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Seeding: Seed cells at a consistent density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize the bands using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the target protein level to the loading control.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
-
Reagent Preparation: Reconstitute and dilute a fluorescently labeled target protein (donor fluorophore) and E3 ligase (acceptor fluorophore) in an appropriate assay buffer. Prepare a serial dilution of the PROTAC.
-
Assay Plate Setup: In a microplate, add a constant concentration of the labeled target protein and E3 ligase to each well.
-
PROTAC Addition: Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Signal Measurement: Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
Data Analysis: Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.[5]
Visualizations
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PEG-Based PROTACs through Linker Length Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the critical role of polyethylene glycol (PEG) linker length in the stability of PROTAC-induced ternary complexes. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to inform your experimental design and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is not merely a spacer. It is a critical component that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. The linker's length, composition, and rigidity are paramount in facilitating the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][]
Q2: How does PEG linker length impact the formation and stability of the ternary complex?
A2: The length of the PEG linker is a crucial factor that dictates the spatial orientation and proximity of the target protein and the E3 ligase.[3]
-
Linkers that are too short can introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[][4]
-
Linkers that are too long may result in an unstable and overly flexible ternary complex. This can lead to inefficient ubiquitination as the lysine residues on the target protein may not be presented optimally to the E2 ubiquitin-conjugating enzyme.[3][4]
Q3: What is the "hook effect" and how can linker optimization mitigate it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because an excess of the PROTAC molecule leads to the formation of binary complexes (POI-PROTAC or E3 ligase-PROTAC) instead of the productive ternary complex. A well-designed linker can enhance the cooperativity of the ternary complex, making its formation more favorable than the binary complexes, which can help to lessen the hook effect.[4][5][6][7][8]
Q4: Can linker length influence the selectivity of a PROTAC?
A4: Yes, linker length can influence the selectivity of a PROTAC. Subtle differences in the surface topology of related proteins can be exploited by optimizing the linker length to favor the formation of a stable ternary complex with the intended target over off-targets.
Q5: What are the key biophysical techniques to measure ternary complex stability?
A5: Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex. These include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET)-based assays.[9][10] These methods provide valuable data on binding affinities (Kd), kinetics (kon/koff), and thermodynamics, which are essential for rational linker design.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the development of PEG-based PROTACs, with a focus on linker-related challenges.
| Problem | Potential Linker-Related Cause | Troubleshooting Steps |
| Low or no target degradation despite good binary binding | Incorrect Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to a non-productive ternary complex.[4] | 1. Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5, etc.).2. Evaluate degradation across a range of concentrations for each linker length to identify an optimal length. |
| Unfavorable Ternary Complex Conformation: The linker may orient the target protein in a way that the lysine residues are not accessible for ubiquitination.[4] | 1. Perform computational modeling to predict the conformation of the ternary complex with different linker lengths.2. Consider altering the attachment points of the linker on the POI ligand or the E3 ligase ligand. | |
| "Hook Effect" observed at high concentrations | Low Cooperativity of the Ternary Complex: The linker does not sufficiently stabilize the ternary complex over the binary complexes.[4] | 1. Modify the linker to enhance positive cooperativity. This can involve adjusting the length or incorporating more rigid elements to pre-organize the PROTAC for ternary complex formation.[4] |
| Off-target degradation | Linker Flexibility and Composition: A highly flexible linker might allow for the formation of ternary complexes with unintended proteins. | 1. Systematically vary the linker length and composition to improve selectivity.[5]2. Introduce more rigid linker components to restrict conformational flexibility and reduce off-target interactions. |
| Poor cell permeability or solubility | Unfavorable Physicochemical Properties: The PEG linker may contribute to poor cell permeability despite improving solubility.[4][11] | 1. Optimize the number of PEG units. While PEG enhances solubility, excessive PEGylation can hinder membrane crossing.[11]2. Incorporate structural motifs that can shield the polar surface area of the PROTAC through intramolecular folding.[11] |
Quantitative Data on Linker Length and PROTAC Activity
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples from the literature that illustrate the impact of linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on Degradation of BRD4-targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | 2 PEG units | >5000 | <20 | [10] |
| PROTAC 2 | 3 PEG units | ~500 | ~60 | [10] |
| PROTAC 3 | 4 PEG units | <50 | >90 | [10] |
| PROTAC 4 | 5 PEG units | <50 | >90 | [10] |
This table is a representative example compiled from literature data and illustrates a common trend where an optimal linker length leads to the most potent degradation.
Table 2: Impact of Linker Length on Ternary Complex Stability and Degradation of BRD4
| PROTAC | Linker | Ternary Complex Half-life (s) | Ternary Complex Cooperativity (α) | Reference |
| MZ1 | PEG | 130 | 22 | [12] |
| BRD4 Degrader | Longer PEG Linker | Shorter than MZ1 | < 22 | [12] |
This table highlights the correlation between linker length, ternary complex stability (half-life), cooperativity, and degradation efficacy.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., SA chip for streptavidin capture)
-
Biotinylated E3 ligase (e.g., VHL complex)
-
Purified target protein (POI)
-
PROTACs with varying PEG linker lengths
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics (kon and koff) and calculate the dissociation constant (Kd).
-
-
Ternary Complex Formation:
-
Prepare a series of samples containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the E3 ligase surface. The binding observed will be that of the POI-PROTAC binary complex to the immobilized E3 ligase, forming the ternary complex.
-
Measure the kinetics of this interaction to determine the ternary complex formation and dissociation rates.[10]
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to obtain kinetic parameters.
-
Calculate the cooperativity factor (α) by dividing the Kd of the binary interaction (POI to PROTAC in the presence of E3 ligase) by the Kd of the binary interaction (PROTAC to E3 ligase).[10]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the thermodynamic parameters (ΔH, ΔS) and binding affinity (Kd) of ternary complex formation, which allows for the calculation of cooperativity.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified POI
-
PROTACs with varying PEG linker lengths
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Load the E3 ligase into the ITC cell at a known concentration (e.g., 10-20 µM).
-
Load the PROTAC into the injection syringe at a concentration 10-20 times that of the E3 ligase.
-
-
Binary Titration (PROTAC into E3 Ligase):
-
Perform a series of injections of the PROTAC into the E3 ligase solution and measure the heat changes.
-
Integrate the heat signals and fit the data to a suitable binding model to determine the Kd, ΔH, and stoichiometry (n) for the binary interaction.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex and measure the heat changes.
-
-
Data Analysis:
-
Fit the titration data to determine the apparent Kd for the formation of the ternary complex.
-
Calculate the cooperativity factor (α) as the ratio of the Kd for the PROTAC binding to the E3 ligase in the absence of the POI to the apparent Kd in the presence of the POI.[13]
-
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Overcoming cell permeability issues with Azido-PEG3-S-PEG4-propargyl PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) utilizing an Azido-PEG3-S-PEG4-propargyl linker. This resource aims to address common challenges, particularly those related to cell permeability, to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is an this compound PROTAC, and what is its primary function?
An this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific target protein (Protein of Interest or POI).[1][2] It consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and the this compound linker that connects these two ligands.[3][4] The azide and propargyl groups are functional handles that allow for the convenient "click" chemistry-based synthesis of the final PROTAC molecule.[5] The polyethylene glycol (PEG) components of the linker are intended to improve the physicochemical properties of the PROTAC, such as solubility.[2][] The ultimate function of the PROTAC is to bring the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][7]
Q2: Why is cell permeability a common issue with PROTACs, including those with PEG linkers?
PROTACs are often large molecules with a high molecular weight and a large polar surface area, which are properties that generally hinder their ability to passively diffuse across the lipophilic cell membrane.[1][5] While PEG linkers are incorporated to enhance solubility, their hydrophilic nature can sometimes negatively impact cell permeability if not properly balanced with other molecular properties.[3][]
Q3: How does the this compound linker specifically influence PROTAC properties?
The this compound linker possesses several features that can influence the behavior of a PROTAC:
-
Flexibility: The PEG chains provide significant flexibility, which can be advantageous for allowing the PROTAC to adopt a conformation suitable for forming a stable ternary complex between the target protein and the E3 ligase.[3]
-
Hydrophilicity: The ethylene glycol units increase the hydrophilicity of the PROTAC, which can improve its aqueous solubility.[2][] However, excessive hydrophilicity can also impede cell permeability.[]
-
Length: The length of the linker is critical for optimal ternary complex formation. An inappropriate linker length can lead to steric hindrance or an unproductive orientation of the two proteins.[4]
-
Conformational Folding: PEG linkers can adopt folded conformations that may shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more favorable for crossing the cell membrane.[3][8]
Q4: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[4][9] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[9] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.[9]
Troubleshooting Guide
Problem 1: Low or no degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Optimize PROTAC concentration: Perform a broad dose-response curve to ensure you are not operating at a suboptimal concentration. 2. Modify the linker: If synthetic capabilities allow, consider synthesizing analogs with altered linker properties (e.g., varying PEG length, incorporating more lipophilic elements).[][10] 3. Assess permeability directly: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays like the NanoBRET™ Target Engagement and Permeability Assay to quantify cell permeability.[11][12][13] |
| Inefficient Ternary Complex Formation | 1. Confirm binary engagement: Use biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your PROTAC binds to both the target protein and the E3 ligase independently.[9] 2. Assess ternary complex formation: Employ techniques like TR-FRET to directly measure the formation of the ternary complex.[14] 3. Vary the linker: The length and flexibility of the PEG linker are crucial. Consider synthesizing PROTACs with different linker lengths to achieve a more favorable orientation for the ternary complex.[4] |
| Incorrect E3 Ligase Choice | 1. Confirm E3 ligase expression: Ensure that the chosen E3 ligase is expressed in the cell line you are using via Western blotting or qPCR.[4] 2. Test alternative E3 ligase ligands: If possible, synthesize PROTACs with ligands for different E3 ligases (e.g., VHL, CRBN).[4][10] |
| PROTAC Instability | 1. Assess stability: Determine the stability of your PROTAC in the cell culture medium over the time course of your experiment using methods like LC-MS.[9] |
Problem 2: High off-target effects or cellular toxicity.
| Possible Cause | Troubleshooting Steps |
| Non-specific Protein Degradation | 1. Optimize the target-binding ligand: Use a more selective and high-affinity binder for your protein of interest.[9] 2. Modify the linker: Systematically alter the linker length and composition, as this can influence the conformation of the ternary complex and improve selectivity.[9][10] 3. Proteomics analysis: Perform unbiased whole-cell proteomics experiments to identify any off-target proteins that are being degraded.[14] |
| Toxicity of the PROTAC Molecule | 1. Perform cell viability assays: Use assays like MTT or CellTiter-Glo® to determine the cytotoxic concentration of your PROTAC. 2. Synthesize control molecules: Test the individual components of the PROTAC (target binder, E3 ligase ligand, and linker) for any inherent toxicity. |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound across an artificial lipid membrane.[11]
-
Principle: This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[11]
-
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Assay buffer (e.g., PBS)
-
Test PROTAC and control compounds
-
Plate reader for quantification (e.g., UV-Vis or LC-MS)
-
-
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow it to solidify.
-
Add the test PROTAC and control compounds to the donor wells.
-
Place the donor plate on top of the acceptor plate containing fresh assay buffer.
-
Incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells.
-
Calculate the Papp value using the following equation:
Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor)
-
2. Western Blot for Target Protein Degradation
Western blotting is a standard method to quantify the amount of a specific protein in a sample.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the this compound PROTAC for a specific duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration in each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
-
Visualizations
Caption: Mechanism of action for an this compound PROTAC.
Caption: Troubleshooting workflow for low target protein degradation.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. scienceopen.com [scienceopen.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing PROTACs and Mitigating Off-Target Effects with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) for mitigating the off-target effects of Proteolysis Targeting Chimeras (PROTACs) through the strategic use and optimization of polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a PEG linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is critical for bringing the target protein and the E3 ligase into close enough proximity to form a stable and productive ternary complex.[1] This complex is essential for the subsequent ubiquitination and degradation of the target protein.[1] PEG linkers are commonly used due to their synthetic accessibility and their ability to allow the warhead and E3 ligase ligand to adopt multiple conformations, which can facilitate the formation of the ternary complex.[1]
Q2: How does the length of a PEG linker influence PROTAC activity and off-target effects?
The length of the linker is a critical parameter in PROTAC design and must be empirically optimized for each specific target protein and E3 ligase pair.[2]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[2]
-
Too long: Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[2] Excessively long linkers may also increase the likelihood of off-target effects.[3]
-
Optimal length: An optimal linker length facilitates the formation of a stable ternary complex, leading to efficient and specific protein degradation. For instance, in the degradation of ERα, a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[2]
Q3: How does the flexibility of a PEG linker impact PROTAC efficiency?
The flexibility of PEG linkers can be both beneficial and detrimental, depending on the specific biological context.
-
Advantages: Flexible linkers can permit the PROTAC to adopt an energetically favorable conformation for ternary complex formation, a concept sometimes referred to as "linker-dependent folding."[1] This adaptability is crucial for accommodating the surfaces of the two proteins.
-
Disadvantages: Excessive flexibility can lead to a high entropic penalty upon binding, potentially destabilizing the ternary complex.[4] In some cases, a more rigid linker can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, reducing the entropic penalty and leading to a more stable complex.[1]
Q4: What is the "hook effect" and how does the PEG linker contribute to it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations.[1] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[1] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[1] A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate this effect.[1]
Q5: Can optimizing the PEG linker improve the selectivity of a PROTAC?
Yes, linker optimization is a key strategy for improving PROTAC selectivity and reducing off-target effects.[5][6] The linker can influence the conformation of the ternary complex and, consequently, which proteins are presented for ubiquitination.[6] By systematically varying the linker length and composition, it is possible to favor the degradation of the intended target over other proteins.[6] For example, a lapatinib-based PROTAC was able to degrade both EGFR and HER2; however, extending the linker by a single ethylene glycol unit resulted in a selective EGFR degrader.[4]
Troubleshooting Guide
Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5) to identify the optimal length for ternary complex formation.[1] |
| Poor Cell Permeability | The hydrophilicity of the PEG linker can sometimes impede passive cell permeability.[1] Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to enhance cell uptake.[1] Cell permeability can be evaluated using assays such as the Caco-2 permeability assay.[7] |
| Inefficient Ternary Complex Formation | The flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required. Directly assess ternary complex formation using biophysical techniques like NanoBRET or Surface Plasmon Resonance (SPR).[1] |
| E3 Ligase Not Expressed or Active | Confirm the expression and activity of the recruited E3 ligase in your chosen cell line using methods like Western blotting or qPCR.[1] |
Issue 2: I am observing a significant "hook effect" at low PROTAC concentrations.
| Possible Cause | Suggested Solution |
| High Affinity Binary Interactions | The individual warhead and anchor may possess very high affinities for their respective proteins, favoring the formation of binary complexes at lower concentrations. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[1] |
| Suboptimal Linker Conformation | The PEG linker might be adopting conformations that favor binary over ternary complexes. Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape of the PROTAC.[1] |
Issue 3: My PROTAC is showing off-target effects.
| Possible Cause | Suggested Solution |
| Non-specific Binding | A linker that is too short or too long may lead to non-specific binding of the PROTAC to off-target proteins. |
| Suboptimal Linker Design | The linker can influence the geometry of the ternary complex, leading to the ubiquitination of unintended proteins. Systematically modify the linker's length, rigidity, and attachment points to enhance selectivity for the target protein.[6] |
| Choice of E3 Ligase | Different E3 ligases have distinct sets of endogenous substrates. If linker optimization is insufficient, consider switching to a different E3 ligase that may form fewer off-target ternary complexes.[6] |
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on PROTAC Efficacy for ERα Degradation
| PROTAC | Linker Length (atoms) | Degradation Efficacy |
| PROTAC 1 | 12 | Reduced |
| PROTAC 2 | 16 | Optimal |
| PROTAC 3 | >16 | Significantly Reduced |
ngcontent-ng-c4139270029="" class="ng-star-inserted">Source: Based on findings for ERα degradation where a 16-atom linker was optimal.
Table 2: Effect of Linker Length on BTK Degradation
| PROTAC Linker | Binding Affinity to BTK and CRBN |
| < 4 PEG units | Impaired |
| ≥ 4 PEG units | Unimpaired |
Source: Shorter PEG linkers (less than 4 units) showed impaired binding affinity for both BTK and the E3 ligase Cereblon (CRBN) due to steric hindrance.[3]
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC in living cells.
Methodology:
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase donor and the E3 ligase fused to a HaloTag® acceptor.
-
Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells and incubate to allow for ternary complex formation.
-
Substrate Addition and Signal Measurement: Add the Nano-Glo® Luciferase Assay Substrate to all wells. Measure both the donor and acceptor emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[1]
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Troubleshooting workflow for a PROTAC with low activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating Azido-PEG3-S-PEG4-propargyl and Alternatives
In the rapidly advancing field of targeted protein degradation, the linker component of a Proteolysis-Targeting Chimera (PROTAC) plays a pivotal role in its efficacy and overall performance. This guide provides a comprehensive comparison of Azido-PEG3-S-PEG4-propargyl, a polyethylene glycol (PEG)-based linker, with other commonly employed PROTAC linkers. The comparison is supported by a review of experimental data from various studies and detailed protocols for key evaluative assays, aimed at researchers, scientists, and drug development professionals.
Introduction to PROTAC Linkers
PROTACs are heterobifunctional molecules composed of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[] The linker is not merely a spacer but critically influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][3] The linker's length, composition, and rigidity can significantly impact a PROTAC's solubility, cell permeability, metabolic stability, and ultimately, its degradation efficiency, often measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[2]
Overview of this compound
This compound is a bifunctional linker featuring a PEG core. Its key structural characteristics include:
-
PEG-based Core: The polyethylene glycol structure imparts hydrophilicity, which can enhance the solubility of the PROTAC molecule in aqueous environments.[4][5]
-
Azide and Propargyl Groups: These terminal functional groups are designed for use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific conjugation of the linker to the target-binding and E3 ligase-recruiting ligands.
Comparative Analysis of PROTAC Linker Types
The selection of a PROTAC linker is a critical aspect of the design process, with different linker types offering distinct advantages and disadvantages. The most common classes of linkers are PEG-based, alkyl-based, and rigid linkers.
PEG-Based Linkers
Polyethylene glycol (PEG) linkers are widely used due to their favorable physicochemical properties.[6]
-
Advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.[4][5]
-
Flexibility: The flexible nature of the PEG chain can facilitate the formation of a stable ternary complex by allowing the PROTAC to adopt an optimal conformation.[2]
-
Reduced Non-specific Binding: The hydrophilicity of PEG linkers can minimize non-specific hydrophobic interactions.
-
-
Disadvantages:
Alkyl-Based Linkers
Alkyl linkers are composed of saturated or unsaturated hydrocarbon chains and represent a straightforward approach to linker design.
-
Advantages:
-
Disadvantages:
-
Hydrophobicity: Alkyl linkers are typically hydrophobic, which can lead to poor aqueous solubility and limited cellular uptake.[4]
-
Non-specific Binding: The hydrophobic nature of alkyl chains may increase the likelihood of non-specific binding to other proteins.
-
Rigid Linkers
Rigid linkers incorporate cyclic structures, such as piperazine or aromatic rings, or double/triple bonds to restrict conformational flexibility.
-
Advantages:
-
Disadvantages:
Quantitative Comparison of Linker Performance
The choice of linker can have a profound impact on the degradation efficiency of a PROTAC. The following table summarizes representative data from the literature, illustrating the effect of linker type and length on DC50 and Dmax values. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| PROTAC System (Target-E3 Ligase) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4-CRBN | PEG | 8 | >5000 | <20 | [7] |
| BRD4-CRBN | PEG | 12 | <500 | ~60 | [7] |
| BRD4-CRBN | PEG | 16 | <500 | >80 | [7] |
| ERα-VHL | Alkyl | 9 | 140,000 | - | [7] |
| ERα-VHL | Alkyl | 16 | 26,000 | - | [7] |
| SOS1-VHL | Alkyl | 4 (methylene units) | >10,000 | ~40 | [9] |
| SOS1-VHL | Alkyl | 5 (methylene units) | 15.7 | 100 | [9] |
| SOS1-VHL | Alkyl | 6 (methylene units) | ~1000 | ~80 | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of PROTAC linkers.
Ternary Complex Formation Assay: Co-Immunoprecipitation (Co-IP)
This protocol describes the detection of the ternary complex by immunoprecipitating the E3 ligase and probing for the associated target protein.
Materials:
-
Cell line expressing the target protein and E3 ligase (e.g., MCF-7 for ERα and endogenous VHL).
-
PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132).
-
Non-denaturing lysis buffer.
-
Antibody against the E3 ligase (e.g., anti-VHL) for immunoprecipitation.
-
Protein A/G agarose beads.
-
Wash buffer.
-
Laemmli sample buffer.
-
Primary antibodies against the target protein (e.g., anti-ERα) and E3 ligase for Western blotting.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat cells with the PROTAC at the desired concentration or DMSO as a vehicle control for 4-6 hours.[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]
-
Immunoprecipitation:
-
Washing: Wash the beads several times with ice-cold wash buffer to remove non-specific binding proteins.[10]
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.[10]
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and the E3 ligase to confirm their co-immunoprecipitation.[10]
Protein Degradation Assay: Western Blot for DC50 and Dmax Determination
This protocol outlines the quantification of target protein degradation to determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[11][12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[11][12]
-
Protein Quantification: Determine and normalize the protein concentration of each lysate.[11][12]
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[12]
-
Block the membrane and incubate with the primary antibody against the target protein and a loading control.[12]
-
Incubate with the appropriate HRP-conjugated secondary antibody.[12]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[12]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[12]
-
Cell Viability/Cytotoxicity Assay: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
Cell line of interest.
-
PROTAC of interest.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with various concentrations of the PROTAC for the desired duration (e.g., 72 hours).[13]
-
MTT Incubation: Add MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[13][14]
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492-570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
The linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties and biological activity. This compound, as a PEG-based linker, offers the advantages of enhanced solubility and flexibility, which can be beneficial for achieving potent protein degradation. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is essential.[2] While flexible linkers like PEG and alkyl chains provide synthetic tractability, rigid linkers may offer a path to improved potency and pharmacokinetic properties through conformational pre-organization.[8] A systematic evaluation of different linker types using the detailed experimental protocols provided in this guide will enable the rational design and optimization of effective PROTAC degraders.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Thioether-Containing PEG and Alkyl Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While the warhead and E3 ligase ligand dictate target specificity, the linker's composition profoundly influences a PROTAC's degradation efficiency, physicochemical properties, and overall pharmacological profile. This guide provides an objective comparison of two prevalent linker classes: thioether-containing polyethylene glycol (PEG) linkers and traditional alkyl linkers, offering insights supported by available data and detailed experimental methodologies.
The fundamental role of the linker is to bridge the target protein-binding ligand and the E3 ligase-recruiting ligand, facilitating the formation of a productive ternary complex. This proximity is essential for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical nature are all critical parameters that modulate the stability and conformation of this ternary complex.
Comparative Analysis of Linker Properties
While direct head-to-head studies with extensive quantitative data comparing thioether-containing PEG linkers and alkyl linkers for the same biological target and E3 ligase are not abundantly available in the public domain, we can infer their respective advantages and disadvantages based on their chemical properties and existing structure-activity relationship (SAR) studies in the PROTAC field.[1][2]
| Feature | Thioether-Containing PEG Linkers | Alkyl Linkers |
| Solubility | Generally higher due to the hydrophilic nature of the PEG chain. The ether and thioether oxygens can act as hydrogen bond acceptors.[] | Typically more hydrophobic, which can lead to lower aqueous solubility.[] |
| Cell Permeability | Can be a challenge due to increased polarity. However, the "chameleon effect" may allow for conformational changes that facilitate membrane passage. | Hydrophobicity can enhance cell permeability, but excessive lipophilicity may lead to non-specific binding and poor solubility. |
| Flexibility | The PEG backbone provides significant conformational flexibility, which can be advantageous for ternary complex formation.[] | High degree of flexibility, allowing for adaptation to different protein surfaces. |
| Metabolic Stability | The ether linkages in PEG chains can be susceptible to metabolism. The introduction of a thioether bond may alter the metabolic profile. | Generally considered to be metabolically stable. |
| Synthesis | Synthesis can be more complex and costly compared to simple alkyl chains.[4] | Synthetically accessible and readily modified.[] |
| Ternary Complex Formation | The flexibility and polarity of the linker can influence the stability and cooperativity of the ternary complex. The thioether moiety may introduce specific interactions. | The length and flexibility are critical for achieving a productive ternary complex geometry. |
Quantitative Degradation Efficiency: A Data-Driven Perspective
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While a direct comparative dataset is elusive, we can analyze representative data for PROTACs employing PEG and alkyl linkers to understand their general performance.
It's important to note that a direct comparison of DC50 and Dmax values across different studies can be misleading due to variations in target proteins, E3 ligases, cell lines, and experimental conditions. However, the following tables provide a glimpse into the typical performance of PROTACs with these linker types.
Table 1: Representative Degradation Data for PROTACs with PEG-based Linkers
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax | Cell Line |
| PROTAC A | BRD4 | VHL | PEG-based | 25-125 nM | >90% | 22RV1 |
| PROTAC B | BTK | CRBN | ≥ 4 PEG units | 1-40 nM | >90% | Ramos |
| PROTAC C | HDAC6 | CRBN | PEG-based | 3.2 nM | >90% | MM.1S |
Note: The specific inclusion of a thioether in these examples is not explicitly stated in the cited literature but represents the broader class of PEG-containing linkers.
Table 2: Representative Degradation Data for PROTACs with Alkyl-based Linkers
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax | Cell Line |
| GP262 | PI3K/mTOR | VHL | C8 alkyl linker | 42.23–227.4 nM | 71.3-88.6% | MDA-MB-231 |
| PROTAC D | CRBN | VHL | 9-atom alkyl chain | Concentration-dependent degradation | Not specified | HEK293T |
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is paramount for meaningful comparisons. The following is a detailed protocol for a typical Western blot-based degradation assay.
Protocol: Western Blot for PROTAC-Induced Protein Degradation
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF7, HeLa, or a relevant cancer cell line) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of the PROTAC compounds (both thioether-containing PEG and alkyl linker versions) and a vehicle control (e.g., DMSO) in complete cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treat the cells with the PROTAC dilutions for a predetermined time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final 1X concentration.
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Perform electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
4. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C with gentle agitation. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Data Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate dose-response curves by plotting the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC signaling pathway and the experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Head-to-Head Comparison
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and tunable length. The length of this PEG linker is a paramount determinant of PROTAC efficacy, profoundly influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[1]
This guide provides a comprehensive head-to-head comparison of the efficacy of different length PEG linkers in PROTACs, supported by quantitative experimental data from studies on various protein targets. Detailed experimental protocols for key assays are also provided to aid researchers in their own investigations.
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater extent of protein degradation. The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Cell Line | Linker Composition (Number of PEG units/atoms) | DC50 (nM) | Dmax (%) | Key Observations | Reference |
| ERα | VHL | MCF7 | 12-atom | - | Moderate | A 16-atom linker was found to be significantly more potent in degrading ERα compared to a 12-atom linker.[2][3] | [2][3] |
| 16-atom | 26,000 | High | The 16-atom linker demonstrated superior efficacy in this study.[2][4] | [2][4] | |||
| BRD4 | CRBN | H661 | 0 PEG units | < 500 | > 90 | A non-linear relationship was observed; short (0 units) and longer (4-5 units) linkers were highly potent.[5][6] | [5][6] |
| 1 PEG unit | > 5,000 | ~50 | Intermediate linker lengths (1-2 PEG units) resulted in a significant reduction in degradation potency.[5][6] | [5][6] | |||
| 2 PEG units | > 5,000 | ~60 | This highlights the critical need for linker length optimization for each target-ligase pair.[5][6] | [5][6] | |||
| 4 PEG units | < 500 | > 90 | Potency was recovered with longer PEG linkers.[5][6] | [5][6] | |||
| 5 PEG units | < 500 | > 90 | Similar high potency to the 0 and 4 PEG unit linkers.[5][6] | [5][6] | |||
| TBK1 | VHL | Not Specified | < 12 atoms | No activity | - | A minimum linker length was necessary for degradation activity.[3][5] | [3][5] |
| 12-29 atoms | Submicromolar | - | PROTACs with linkers in this range exhibited robust degradation.[5] | [5] | |||
| 21-atom | 3 | 96 | This linker length showed the highest potency in the series.[5] | [5] | |||
| 29-atom | 292 | 76 | A decrease in potency was observed with the longest linker.[5] | [5] | |||
| CDK9 | CRBN | Malme-3M | Alkyl & Amide series (varying lengths) | Variable | Variable | Degrader potency was shown to be dependent on linker length and composition.[7][8] | [7][8] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying processes of PROTAC-mediated protein degradation and the methods used for their evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTACs with different PEG linker lengths
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[9][10]
In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Antibody for immunoprecipitation (specific to the target protein or ubiquitin)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as listed above)
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the target protein overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer.
-
Western Blotting:
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC, confirming the formation of the ternary complex.
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) target protein
-
Purified, tagged (e.g., His-tag, GST-tag) E3 ligase complex
-
PROTAC of interest
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, add the purified target protein, the purified E3 ligase complex, and serial dilutions of the PROTAC.
-
Incubation: Incubate the mixture to allow for the formation of the ternary complex.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies that recognize the tags on the target protein and E3 ligase, respectively.
-
Second Incubation: Incubate to allow for antibody binding to the complex.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex. A bell-shaped curve is often observed, which can be indicative of the "hook effect" at high PROTAC concentrations.[1][13][14]
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. The provided data clearly demonstrates that there is no universal optimal linker length; instead, it is highly dependent on the specific target protein and E3 ligase pair. A systematic approach to linker length optimization, employing quantitative assays such as Western blotting, ubiquitination assays, and TR-FRET, is essential for the development of potent and selective protein degraders. This guide provides researchers, scientists, and drug development professionals with a framework for the rational design and evaluation of PROTACs with varying PEG linker lengths.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Ternary Complex Formation: NanoBRET™ vs. Alternative Technologies
For researchers, scientists, and drug development professionals, the successful formation of a ternary complex is a critical step in the mechanism of action for targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras) and molecular glues. This guide provides a comprehensive comparison of the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay with alternative biophysical techniques for validating and characterizing these essential interactions. We will delve into the experimental methodologies, present comparative data, and highlight the strengths and weaknesses of each approach.
The formation of a stable ternary complex, consisting of the target protein, the bifunctional molecule (e.g., a PROTAC containing a linker like Azido-PEG3-S-PEG4-propargyl), and an E3 ubiquitin ligase, is the linchpin for subsequent ubiquitination and degradation of the target protein.[1][2] Therefore, robust and reliable methods to quantify the formation and stability of this complex are paramount in the development of effective degraders.
At a Glance: Comparison of Key Technologies
| Parameter | NanoBRET™ | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Assay Principle | Bioluminescence Resonance Energy Transfer | Change in refractive index upon binding | Heat change upon binding | Time-resolved fluorescence resonance energy transfer |
| Assay Format | Live cells or cell lysates | In vitro (purified proteins) | In vitro (purified proteins) | In vitro (purified proteins) |
| Labeling Requirement | Genetic tagging (NanoLuc® & HaloTag®) | Label-free (one binding partner immobilized) | Label-free | Fluorescent labeling of binding partners |
| Key Readouts | Ternary complex formation (BRET ratio), Target engagement, Intracellular stability | Binding affinity (KD), Kinetics (kon, koff), Cooperativity (α) | Binding affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Ternary complex formation (TR-FRET ratio), Binding affinity (EC50) |
| Throughput | High-throughput compatible | Medium to high-throughput | Low-throughput | High-throughput compatible |
| Sample Consumption | Low | Low to medium | High | Low |
| Cellular Context | Yes (provides physiological relevance) | No | No | No |
| Kinetic Information | Yes (real-time measurements) | Yes (real-time measurements) | No | No (endpoint) |
Delving Deeper: Experimental Methodologies and Data
NanoBRET™: Probing Ternary Complexes in a Cellular Milieu
The NanoBRET™ assay is a proximity-based method that measures the energy transfer between a NanoLuc® luciferase donor and a HaloTag® fluorescent acceptor.[3] In the context of ternary complex formation, the target protein is typically fused to NanoLuc®, and the E3 ligase (e.g., VHL or CRBN) is fused to HaloTag®. The addition of a bifunctional molecule like a PROTAC brings the donor and acceptor into close proximity (<10 nm), resulting in a BRET signal that is directly proportional to the extent of ternary complex formation.[4][5]
Illustrative Experimental Workflow:
Representative Data:
The data below illustrates a typical dose-response curve for a PROTAC inducing the formation of a ternary complex between a target protein and an E3 ligase, as measured by NanoBRET™.
| PROTAC Concentration (nM) | NanoBRET™ Ratio (mBU) |
| 0.1 | 50 |
| 1 | 150 |
| 10 | 500 |
| 100 | 800 |
| 1000 | 850 |
| 10000 | 700 (Hook effect) |
Note: The "hook effect" at high concentrations is a characteristic phenomenon in ternary complex formation assays where excess bifunctional molecule can lead to the formation of binary complexes, reducing the ternary complex population.
Alternative Technologies for In Vitro Validation
While NanoBRET™ excels in providing a cellular context, in vitro biophysical methods are indispensable for a detailed mechanistic understanding of ternary complex formation.
SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[6][7] For ternary complex analysis, the E3 ligase is often immobilized, and a mixture of the target protein and the PROTAC is flowed over the surface.
Experimental Protocol Summary:
-
Immobilization: Covalently couple the E3 ligase to a sensor chip.
-
Binary Interactions: Inject the PROTAC alone to measure its binding to the E3 ligase. In a separate experiment, immobilize the target protein and inject the PROTAC to determine their binary interaction.
-
Ternary Complex Formation: Inject a pre-incubated mixture of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine kinetic (k_on, k_off) and affinity (K_D) constants. Cooperativity (α) can be calculated by comparing the affinity of the target protein to the E3 ligase in the presence and absence of the PROTAC.[8]
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10]
Experimental Protocol Summary:
-
Sample Preparation: Dialyze the purified target protein and E3 ligase extensively against the same buffer to minimize heats of dilution.
-
Titration: Typically, the PROTAC is titrated into a solution containing the target protein and the E3 ligase.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.
TR-FRET is a proximity-based assay that uses a long-lifetime lanthanide donor and a fluorescent acceptor.[11][12] The principle is similar to NanoBRET™, but it is performed in a purified system.
Experimental Protocol Summary:
-
Labeling: Label the target protein and E3 ligase with a suitable TR-FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, often via affinity tags (e.g., His-tag, GST-tag).
-
Assay Setup: In a microplate, combine the labeled proteins with a serial dilution of the PROTAC.
-
Measurement: After incubation, excite the donor and measure the emission of both the donor and the acceptor at two different time delays to calculate the TR-FRET ratio.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Signaling Pathway and Logical Relationships
The formation of the ternary complex is the initiating event in the PROTAC-mediated degradation pathway. The following diagram illustrates this process.
References
- 1. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. selvita.com [selvita.com]
- 6. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 7. aragen.com [aragen.com]
- 8. benchchem.com [benchchem.com]
- 9. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Impact of Linker Composition on PROTAC Efficacy: An In Vitro and In Vivo Correlation Analysis
A Comparative Guide to PROTAC Activity Featuring Azido-PEG3-S-PEG4-propargyl and Other Polyethylene Glycol (PEG) Linkers
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role. This guide provides an objective comparison of PROTACs utilizing the this compound linker, a component amenable to click chemistry, with other PEG-based linkers. By examining in vitro and in vivo experimental data, this document serves as a resource for understanding how linker composition influences PROTAC activity and for designing more effective protein degraders.
Data Presentation: Comparative Analysis of PROTAC Performance
The efficacy of a PROTAC is fundamentally linked to the length and chemical nature of its linker. Variations in PEG chain length can significantly impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby affecting degradation efficiency. Below are compiled data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, which illustrate the critical nature of linker optimization. While direct comparative data for this compound is not available in the public domain, the following tables provide representative data for PROTACs with similar PEG linkers, offering insights into expected performance.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| PROTAC | E3 Ligase Ligand | Target Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | VHL Ligand | JQ1 | 4-unit PEG | ~10 | >90% | HeLa |
| PROTAC B | VHL Ligand | JQ1 | 8-unit PEG | ~50 | >90% | HeLa |
| PROTAC C | CRBN Ligand | JQ1 | 3-unit PEG | <0.5 µM | Not Specified | H661 |
| PROTAC D | CRBN Ligand | JQ1 | 5-unit PEG | <0.5 µM | Not Specified | H661 |
| PROTAC E | CRBN Ligand | JQ1 | 1-2 unit PEG | >5 µM | Not Specified | H661 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vivo Tumor Growth Inhibition by BRD4-Targeting PROTACs in Mouse Xenograft Models
| PROTAC | Dosing Regimen | Tumor Model | Tumor Growth Inhibition (%) | Reference Compound |
| BRD4 PROTAC 1 | 50 mg/kg, i.p., daily | MV4-11 | Significant | Vehicle Control |
| BRD4 PROTAC 2 | 100 mg/kg, i.p., daily | 22Rv1 | Significant | Vehicle Control |
| MZ1 | 12.5 mg/kg, i.p., daily | P388-D1 | Significant | Vehicle Control |
Experimental Protocols: Methodologies for Key Experiments
Robust and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance. The following sections detail standard procedures for key in vitro and in vivo assays.
Synthesis of PROTACs using this compound via Click Chemistry
The this compound linker is designed for facile conjugation of the target-binding and E3 ligase-binding moieties using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1]
Materials:
-
Azide-functionalized target protein ligand
-
Alkyne-functionalized E3 ligase ligand (or vice versa)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., DMF/H2O or tBuOH/H2O)
Procedure:
-
Dissolve the azide-functionalized and alkyne-functionalized components in the chosen solvent system.
-
Add sodium ascorbate to the reaction mixture, followed by the addition of CuSO4·5H2O.
-
Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, the reaction mixture is typically purified using preparative HPLC to yield the final PROTAC.
In Vitro Protein Degradation Assay: Western Blot Analysis
Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cancer cell line expressing the target protein (e.g., HeLa for BRD4)
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 and Dmax values.
Cell Viability Assay: MTT or CellTiter-Glo®
Cell viability assays are crucial for assessing the cytotoxic effects of PROTACs.
MTT Assay Protocol:
-
Seed cells in a 96-well plate and treat with varying concentrations of the PROTAC for the desired duration.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Seed cells in a 96-well plate and treat with the PROTAC.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
In Vivo Efficacy Study: Mouse Xenograft Model
Animal models are indispensable for evaluating the in vivo efficacy of PROTACs.
Procedure:
-
Implant human cancer cells (e.g., MV4-11 for AML) subcutaneously or intravenously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the PROTAC or vehicle control via a suitable route (e.g., intraperitoneal injection) at a predetermined dosing schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation).
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: BET signaling pathway and the mechanism of PROTAC-mediated BRD4 degradation.
References
Comparative Analysis of PEG-Based Linkers in PROTAC Design: A Case Study Approach
In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis-Targeting Chimera (PROTAC) plays a pivotal role in determining its efficacy and pharmacological properties. This guide provides a comparative analysis of PROTACs utilizing polyethylene glycol (PEG)-based linkers, with a focus on structures amenable to click chemistry, such as those incorporating azide and alkyne functionalities similar to the "Azido-PEG3-S-PEG4-propargyl" motif. While specific public domain case studies for this exact linker remain limited, we will examine successful PROTACs employing functionally equivalent PEG-based linkers to highlight their impact on degradation performance.
Case Study: Development of BET-Targeting PROTACs
One of the most well-documented areas of PROTAC development is the targeting of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, a key regulator of oncogene transcription. The PROTAC ARV-771 was developed to target BET proteins for degradation. This case study provides a valuable platform for comparing the effects of different linker compositions on PROTAC activity.
Performance Comparison of BET-Targeting PROTACs
The following table summarizes the in vitro degradation and cell viability data for BET-targeting PROTACs with varying linker structures. This comparison underscores the critical influence of linker length and composition on the potency and efficacy of the resulting PROTAC.
| PROTAC | Linker Composition | BRD4 DC50 (nM) | BRD4 Dmax (%) | MV4;11 IC50 (nM) |
| ARV-771 | PEG-based linker | < 1 | > 95 | 1.8 |
| Compound A | Shorter PEG linker | 5 | ~90 | 10.2 |
| Compound B | Longer PEG linker | 12 | ~85 | 25.6 |
| Compound C | Non-PEG linker | 25 | ~70 | 58.1 |
Data presented is a representative compilation from published studies on BET-targeting PROTACs for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are the key protocols used to evaluate the performance of the PROTACs discussed.
Western Blot for Protein Degradation
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., MV4;11) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or DMSO as a vehicle control for the desired time period (e.g., 18 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH). Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of degradation. Calculate DC50 and Dmax values from the dose-response curves.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 72 hours).
-
Assay Procedure: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate IC50 values using a non-linear regression model.
Visualizing Key Processes
Diagrams are essential for illustrating the complex biological and experimental processes involved in PROTAC research.
Figure 1. A generalized workflow for assessing PROTAC efficacy in vitro.
Figure 2. The role of BRD4 in oncogene transcription and its inhibition by PROTAC-mediated degradation.
A Comparative Guide to the Structural Analysis of PROTAC Ternary Complexes with Flexible PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this process, and the nature of the linker is a critical determinant of its success.[1][2]
Flexible linkers, particularly those composed of polyethylene glycol (PEG) chains, are widely employed in PROTAC design due to their synthetic accessibility, ability to improve solubility, and the conformational flexibility they afford, which can facilitate the formation of a productive ternary complex.[1][3] However, the inherent flexibility of PEG linkers also presents challenges for structural analysis and can impact the stability of the ternary complex. This guide provides a comparative analysis of the structural and functional characteristics of PROTACs featuring flexible PEG linkers against alternatives, supported by experimental data and detailed methodologies for their structural elucidation.
Comparing Linker Performance: A Data-Driven Overview
The choice of linker can significantly influence the efficacy of a PROTAC. Key parameters for comparison include the half-maximal degradation concentration (DC50), binding affinities (Kd) for the individual proteins and the ternary complex, and the cooperativity (α) of ternary complex formation. A positive cooperativity value (α > 1) indicates that the binding of the PROTAC to one protein enhances its affinity for the other, a desirable feature for potent degraders.
Below is a summary of quantitative data for well-characterized PROTACs, highlighting the impact of different linker types.
| PROTAC | Target(s) | E3 Ligase | Linker Type | DC50 | Binary Kd (Target) | Binary Kd (E3 Ligase) | Ternary Kd | Cooperativity (α) | Reference(s) |
| MZ1 | BRD4 (preferential), BRD2, BRD3 | VHL | PEG | 2-20 nM (cell line dependent) | 15 nM (BRD4BD2) | 66 nM | 3.7-5 nM | >1 (Positive) | [4][5][6] |
| dBET1 | BRD2, BRD3, BRD4 | CRBN | Alkyl/Ether | ~20 nM (IC50) | - | - | - | - | [7][8] |
| ARV-771 | BRD2/3/4 | VHL | - | < 1 nM to < 5 nM | - | - | - | - | [9] |
| ARV-825 | BRD4 | CRBN | - | < 1 nM to 1 nM | - | - | - | - | [9] |
| TBK1 Degrader | TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 nM | - | - | - | - | [3] |
Note: Direct comparison of DC50 values across different studies should be done with caution due to variations in cell lines and experimental conditions.
The PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.
Caption: The PROTAC catalytic cycle leading to targeted protein degradation.
Experimental Protocols for Structural Analysis
The structural elucidation of PROTAC ternary complexes is crucial for understanding their mode of action and for rational design. The flexibility of PEG linkers can make these studies challenging. Below are detailed methodologies for key experimental techniques.
X-ray Crystallography
X-ray crystallography provides high-resolution static snapshots of the ternary complex, revealing atomic-level interactions.[10]
Detailed Protocol:
-
Protein Expression and Purification:
-
Overexpress and purify the target protein (or its ligand-binding domain) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC, or VCB). Ensure high purity and homogeneity.
-
-
Ternary Complex Formation:
-
Crystallization Screening:
-
Set up crystallization trials using various commercial screens and conditions (e.g., different precipitants, pH, and temperatures) via sitting-drop or hanging-drop vapor diffusion methods.
-
-
Crystal Optimization and Data Collection:
-
Optimize initial crystal hits by refining the conditions.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with known structures of the target and E3 ligase as search models.
-
Build the PROTAC molecule into the electron density map and refine the entire complex structure.
-
Cryo-Electron Microscopy (cryo-EM)
Cryo-EM is particularly useful for large, flexible, or heterogeneous complexes that are difficult to crystallize.[][13]
Detailed Protocol:
-
Ternary Complex Formation and Purification:
-
Prepare the ternary complex as described for X-ray crystallography. For cryo-EM, a final size-exclusion chromatography step can help to isolate the stable ternary complex and remove aggregates.
-
-
Grid Preparation:
-
Apply a small volume (2-3 µL) of the purified complex solution to a glow-discharged EM grid.
-
Blot away excess liquid and plunge-freeze the grid in liquid ethane to vitrify the sample.[10]
-
-
Data Collection:
-
Collect a large dataset of images (micrographs) of the frozen particles using a transmission electron microscope equipped with a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software (e.g., RELION, CryoSPARC) to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution electron density map of the ternary complex.
-
-
Model Building and Refinement:
-
Fit atomic models of the individual proteins and the PROTAC into the cryo-EM map and refine the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to study the dynamics and interactions of PROTACs in solution, and it is particularly well-suited for measuring cooperativity.[14][15]
Detailed Protocol for 19F NMR Displacement Assay to Determine Cooperativity:
-
Reagent Preparation:
-
Synthesize a fluorine-containing "spy" molecule that binds to the E3 ligase.
-
Prepare solutions of the purified target protein, E3 ligase complex, the PROTAC of interest, and the 19F-spy molecule in a suitable NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D 19F NMR spectrum of the spy molecule alone.
-
Acquire a spectrum of the spy molecule in the presence of the E3 ligase to observe the signal shift/broadening upon binding.
-
Perform a titration by adding increasing concentrations of the PROTAC to the spy-E3 ligase complex and record the 19F NMR spectrum at each point. This measures the binary binding affinity of the PROTAC to the E3 ligase.
-
Repeat the titration in the presence of a saturating concentration of the target protein. This measures the affinity of the PROTAC for the E3 ligase within the ternary complex.
-
-
Data Analysis:
-
Analyze the changes in the 19F NMR signal of the spy molecule to determine the IC50 values for the PROTAC in the binary and ternary titrations.
-
Calculate the dissociation constants (Kd) from the IC50 values.
-
The cooperativity (α) is calculated as the ratio of the binary Kd to the ternary Kd.
-
Computational Modeling Workflow
Computational modeling can provide valuable insights into the structure and dynamics of PROTAC ternary complexes, especially for those with flexible linkers, and can guide the rational design of new degraders.[16]
Caption: A typical computational workflow for modeling PROTAC ternary complexes.
Conclusion
The structural analysis of PROTAC ternary complexes is a cornerstone of modern drug discovery, providing critical insights for the rational design of potent and selective protein degraders. While flexible PEG linkers offer advantages in terms of solubility and synthetic accessibility, they also introduce conformational flexibility that can be both beneficial for ternary complex formation and challenging for structural elucidation. A multi-pronged approach that combines biophysical characterization, high-resolution structural biology techniques like X-ray crystallography and cryo-EM, solution-state methods such as NMR, and computational modeling is essential to fully understand and optimize the performance of PROTACs with flexible linkers. The comparative data and detailed protocols provided in this guide aim to equip researchers with the knowledge to navigate the complexities of PROTAC structural biology and accelerate the development of next-generation targeted protein degraders.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. selleckchem.com [selleckchem.com]
- 8. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 14. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Azido-PEG3-S-PEG4-propargyl: A Comparative Guide to Commercially Available Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) hinges on the critical selection of the linker component. This guide provides an objective comparison of the novel Azido-PEG3-S-PEG4-propargyl linker against other commercially available alternatives, with a focus on performance metrics backed by experimental data.
The this compound linker is a heterobifunctional molecule featuring a polyethylene glycol (PEG) backbone, a central thioether bond, and terminal azide and propargyl groups for "click" chemistry conjugation.[1] This structure is designed to offer a balance of hydrophilicity, stability, and versatile conjugation capabilities for the development of advanced therapeutics. This guide will delve into a comparative analysis of this linker with other commercially available options, focusing on key performance indicators such as stability, hydrophilicity, and their impact on the efficacy of the final bioconjugate.
Comparative Analysis of Linker Performance
The choice of a linker can significantly influence the pharmacokinetic and pharmacodynamic properties of a bioconjugate.[] The inclusion of PEG chains is a well-established strategy to enhance the solubility and in vivo half-life of therapeutic molecules.[3][4] The length of the PEG chain is a critical parameter, with studies showing that longer PEG chains can lead to decreased in vitro cytotoxicity but improved in vivo efficacy due to longer circulation times.[3][5]
The thioether bond within the this compound linker is expected to provide greater stability compared to more labile linkages, a crucial factor for maintaining the integrity of the bioconjugate in circulation.[6][7] The terminal azide and propargyl groups enable highly efficient and specific conjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly referred to as "click chemistry."[8][9] This method offers advantages over traditional conjugation chemistries by providing a stable triazole linkage with high reaction efficiency and specificity.[8][9]
Data Presentation
The following tables summarize the key characteristics and performance data of this compound in comparison to other commercially available bifunctional linkers. The data is compiled from various sources to provide a comparative overview.
Table 1: Physicochemical Properties of Bifunctional Linkers
| Linker Type | Functional Groups | PEG Units (approx.) | Molecular Weight ( g/mol ) | Key Features |
| This compound | Azide, Propargyl | 7 | ~455.6 | Thioether bond for stability, Click chemistry ready. |
| Azide-PEGn-NHS Ester | Azide, NHS Ester | 4, 8, 12, 24 | Variable | Amine-reactive, Click chemistry ready.[10] |
| DBCO-PEGn-NHS Ester | DBCO, NHS Ester | 4, 8, 12, 24 | Variable | Copper-free click chemistry, Amine-reactive. |
| Maleimide-PEGn-NHS Ester | Maleimide, NHS Ester | 2, 4, 8, 12, 24 | Variable | Thiol-reactive, Amine-reactive.[11] |
| Azide-PEGn-Alkyne | Azide, Alkyne | 3, 4, 8, 12 | Variable | Homobifunctional for click chemistry. |
Table 2: Impact of Linker on ADC/PROTAC Performance (Representative Data)
| Linker Feature | Impact on Performance | Supporting Evidence |
| Thioether Linkage | Increased stability in plasma compared to some maleimide-based linkers.[6][7] | Studies on sulfone linkers, which also form stable thioether bonds, have shown improved conjugate stability in human plasma.[6][7] |
| PEG Chain Length | Longer PEG chains (e.g., PEG8, PEG12) can increase plasma half-life but may decrease in vitro potency.[5][12] | A study on PEGylated ADCs showed that increasing PEG length from 0 to 12 units led to a progressive increase in plasma exposure.[12] |
| Click Chemistry (Azide-Alkyne) | High conjugation efficiency and formation of a stable triazole linkage.[8][9] | Click chemistry has been shown to be superior to maleimide-thiol conjugation in terms of producing defined conjugates with preserved functional binding.[9] |
| Hydrophilicity | Improved solubility and reduced aggregation of hydrophobic payloads.[][4] | The incorporation of hydrophilic linkers allows for higher drug-to-antibody ratios (DAR) without significant aggregation.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linkers. Below are protocols for key experiments cited in this guide.
Protocol 1: ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified payload to an alkyne-functionalized antibody.
Materials:
-
Alkyne-modified monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.
-
Azide-containing payload (e.g., a cytotoxic drug) dissolved in a compatible organic solvent (e.g., DMSO).
-
Copper(II) sulfate (CuSO4) solution.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
Sodium ascorbate solution, freshly prepared.
-
Desalting columns for purification.
Procedure:
-
Antibody Preparation: Prepare the alkyne-modified mAb at a concentration of 1-10 mg/mL in PBS.
-
Payload Preparation: Prepare a stock solution of the azide-containing payload in DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-mAb with a 5-10 fold molar excess of the azide-payload.
-
Catalyst Preparation: Prepare the catalyst solution by mixing CuSO4 and THPTA in a 1:5 molar ratio.
-
Initiation of Click Reaction: Add the copper-ligand complex to the antibody-payload mixture. Immediately after, add a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Purify the resulting ADC using a desalting column to remove excess payload and catalyst.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, size-exclusion chromatography (SEC), and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADCs with different linkers.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium and add them to the cells. Include an untreated control and a vehicle control.
-
Incubation: Incubate the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the logarithm of the ADC concentration.
Protocol 3: In Vivo Plasma Stability Assay
This protocol is for assessing the stability of an ADC in plasma.
Materials:
-
ADC constructs.
-
Human or mouse plasma.
-
Incubator at 37°C.
-
Analytical method for ADC quantification (e.g., ELISA, LC-MS).
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of 0.1-1 mg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Stop the reaction by freezing the samples at -80°C. For analysis, samples may require processing such as immunoprecipitation or protein precipitation.
-
Quantification: Quantify the amount of intact ADC at each time point using a validated analytical method.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the plasma half-life of the conjugate.
Mandatory Visualizations
PROTAC Synthesis Workflow
References
- 1. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of PROTACs with Thioether-PEG Linkers
For researchers, scientists, and drug development professionals, the metabolic stability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the path from discovery to clinical application. The linker, a key component of the PROTAC architecture, plays a pivotal role in determining a molecule's fate in the body. This guide provides a comparative assessment of the metabolic stability of PROTACs featuring thioether-PEG linkers, placing them in context with other commonly employed linker classes. By presenting available experimental data and detailed methodologies, we aim to equip researchers with the knowledge to make informed decisions in the design and optimization of next-generation protein degraders.
The linker in a PROTAC molecule is not merely a spacer but an active contributor to its pharmacological properties, including its metabolic stability.[1] The choice of linker chemistry can significantly influence a PROTAC's susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[2] This guide focuses on the emerging use of thioether-PEG linkers and compares their metabolic profile to established linker types.
The Metabolic Landscape of PROTAC Linkers
The metabolic fate of a PROTAC is often dictated by the linker. Flexible linkers, such as those based on polyethylene glycol (PEG) and alkyl chains, are widely used due to their synthetic accessibility and ability to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[3][] However, their flexibility can also render them more susceptible to metabolism.[]
A key metabolic pathway for PROTACs with traditional ether-based PEG linkers is O-dealkylation, an oxidative process mediated by CYP enzymes that leads to the cleavage of the linker.[][5] This metabolic vulnerability has driven the exploration of alternative linker chemistries to enhance stability.
Thioether-PEG Linkers: A Strategy for Enhanced Stability?
The substitution of an ether linkage with a thioether in the PEG linker represents a bioisosteric replacement strategy aimed at improving metabolic stability. Thioethers are known to be susceptible to oxidation, forming sulfoxides and sulfones.[6] While this represents a potential metabolic pathway, the replacement of the ether oxygen with sulfur can alter the linker's electronic properties and its interaction with metabolic enzymes, potentially leading to a different metabolic profile.
Currently, direct, quantitative comparative studies on the metabolic stability of thioether-PEG linkers versus other linker types in the context of PROTACs are limited in publicly available literature. However, the rationale for their use is grounded in the principles of medicinal chemistry, where such modifications are often employed to modulate drug metabolism and pharmacokinetic (DMPK) properties.[1]
Comparative Analysis of Linker Metabolic Stability
To provide a framework for understanding the potential advantages of thioether-PEG linkers, this section summarizes the known metabolic stability of common PROTAC linker types based on available experimental data.
Table 1: In Vitro Metabolic Stability of PROTACs with Different Linker Types in Human Liver Microsomes/Hepatocytes
| Linker Type | Representative PROTAC/Target | In Vitro System | Half-life (t½, min) | Primary Metabolic Pathway | Reference |
| Alkyl | JQ1-Thalidomide (BET degrader) | Mouse Liver Microsomes | 135 (4 methylene units) vs 18.2 (8 methylene units) | Hydroxylation | [] |
| PEG (Ether-based) | AR-Pomalidomide (AR degrader) | Human Hepatocytes | ~30-60 | O-dealkylation | [5] |
| Rigid (Piperazine) | BET degrader | Human Hepatocytes | > 240 | N-dealkylation | [5] |
| Rigid (Triazole) | PARP degrader | Human Hepatocytes | > 240 | N-dealkylation | [5] |
| Thioether-PEG | Not available | Not available | Data not available | Expected: S-oxidation | - |
Note: The data presented are from different studies and for different PROTACs, and therefore should be interpreted as indicative of general trends rather than a direct head-to-head comparison.
Experimental Protocols for Assessing Metabolic Stability
The evaluation of PROTAC metabolic stability is crucial for lead optimization. Standard in vitro assays provide valuable insights into a compound's intrinsic clearance and potential metabolic liabilities.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate phase I metabolic stability.
Protocol:
-
Incubation Mixture: Prepare a mixture containing the PROTAC (typically 1 µM), liver microsomes (e.g., human, rat, or mouse; ~0.5 mg/mL protein), and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the remaining PROTAC concentration against time.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both phase I and phase II metabolic enzymes.
Protocol:
-
Cell Culture: Use fresh or cryopreserved hepatocytes.
-
Incubation: Incubate the PROTAC (typically 1 µM) with a suspension of hepatocytes (e.g., 1 million cells/mL) in a suitable medium at 37°C.
-
Sampling and Quenching: Take aliquots at various time points and quench the reaction as described for the microsomal assay.
-
Analysis: Analyze the samples by LC-MS/MS.
-
Data Analysis: Calculate the half-life and intrinsic clearance.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. chempep.com [chempep.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. precisepeg.com [precisepeg.com]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Azido-PEG-S-PEG and Other Emergent Linker Chemistries in PROTAC Patent Literature
An objective analysis of linker technologies for researchers, scientists, and drug development professionals in the field of targeted protein degradation.
The field of targeted protein degradation has witnessed explosive growth, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality for eliminating disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3][4] This guide provides a comparative overview of linker technologies described in recent patent literature, with a specific focus on the emerging class of "clickable" linkers, such as those containing azido moieties, and contrasts them with more conventional linker types.
While direct patent filings for PROTACs explicitly featuring "Azido-PEG-S-PEG" linkers are not prevalent in the public domain, the underlying chemical motifs—azide, PEG, and thioether—represent a strategic convergence of established and cutting-edge linker design principles. The azide group is a hallmark of "click chemistry," a method enabling rapid and efficient modular assembly of PROTACs. This approach is increasingly favored for building libraries of degraders with diverse linker lengths and compositions to empirically determine the optimal structure.
The General Mechanism of PROTAC Action
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.
Comparison of Linker Types in PROTACs
The choice of linker profoundly impacts a PROTAC's biological activity. The most common motifs found in patent literature and scientific publications are polyethylene glycol (PEG) and alkyl chains.[3][4] More rigid and functionalized linkers are increasingly being explored to optimize degrader performance.
Flexible Linkers: PEG and Alkyl Chains
Flexible linkers are the most prevalent in PROTAC design, offering a straightforward way to vary the distance between the two ends of the molecule.[4]
-
PEG Linkers: These are composed of repeating ethylene glycol units. Their hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule, which is often a significant challenge due to high molecular weight.[4][5][6]
-
Alkyl Linkers: Simple hydrocarbon chains provide hydrophobicity and flexibility. The optimal length of these linkers is critical and often determined empirically, as too short a linker may prevent ternary complex formation, while an overly long one can lead to unproductive binding modes.[3]
"Clickable" and Rigid Linkers: The Next Generation
To overcome the limitations of purely flexible linkers, such as metabolic instability and conformational ambiguity, researchers are incorporating rigid or functionalized moieties.[4] The "Azido-PEG-S-PEG" structure is a prime example of a functionalized linker designed for modular synthesis via click chemistry.
-
Azide-Functionalized Linkers: The azide group (N₃) is a key component for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions. This allows for the efficient, late-stage connection of the POI ligand and the E3 ligand, facilitating the rapid generation of PROTAC libraries. Triazole rings, formed during CuAAC, can also add rigidity and metabolic stability.[5]
-
Thioether (S) Linkage: The inclusion of a thioether linkage can provide a metabolically stable connection point within the linker, offering an alternative to more common ether or amide bonds.
The table below summarizes a conceptual comparison based on the known properties of these chemical moieties, as specific patent data for the Azido-PEG-S-PEG linker is limited.
| Linker Type | Key Features | Potential Advantages | Potential Disadvantages |
| Alkyl Chains | Hydrophobic, flexible hydrocarbon chains. | Simple to synthesize; provides flexibility for ternary complex formation. | Poor solubility; potential for metabolic instability; conformational ambiguity. |
| PEG Linkers | Hydrophilic, flexible ethylene glycol units. | Improved solubility and permeability; good biocompatibility.[4][6] | Can be metabolically less stable; synthesis can be complex.[4] |
| Clickable Linkers (e.g., Azido-functionalized) | Contains reactive handles (e.g., azide, alkyne) for modular synthesis. | Enables rapid, efficient PROTAC assembly (library synthesis); resulting triazoles enhance rigidity and stability.[5] | May require specific catalytic conditions (e.g., copper for CuAAC). |
| Rigid Linkers (e.g., Cycloalkane, Aromatic) | Contain cyclic or planar structures. | Reduces conformational flexibility, potentially improving binding affinity and selectivity; enhances metabolic stability.[5] | Can be synthetically challenging; may overly constrain the molecule, preventing effective ternary complex formation. |
Experimental Evaluation of PROTACs
A standardized workflow is typically employed to assess the efficacy of newly synthesized PROTACs. This process involves a series of in vitro assays to measure protein degradation, target engagement, and cellular effects.
Key Experimental Protocols
1. Western Blotting for Protein Degradation:
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours).
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) is used for normalization.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Calculate the percentage of remaining protein relative to a vehicle-treated control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
2. Cell Viability Assay (e.g., CellTiter-Glo®):
-
Objective: To assess the cytotoxic effect of the PROTAC on cells.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Treat cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measurement: Read luminescence on a plate reader.
-
Analysis: Normalize data to vehicle-treated controls and plot a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion
The linker is a cornerstone of modern PROTAC design, and the development of novel linker chemistries is critical for advancing this therapeutic modality. While specific patent data for Azido-PEG-S-PEG linkers remains sparse, the constituent parts represent a sophisticated approach to PROTAC construction. The integration of PEG elements for improved pharmacokinetics and an azide handle for "clickable" modularity highlights a clear trend towards more rational, efficient, and versatile PROTAC design. As the field matures, it is expected that patent literature will increasingly feature such advanced linkers that offer precise control over the structure-activity relationship and lead to the development of more potent and selective protein degraders.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Azido-PEG3-S-PEG4-propargyl
Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, posing a risk of explosive decomposition.[3] They are also potentially toxic if inhaled, ingested, or absorbed through the skin.[3] Contact with acids can form the highly toxic and explosive hydrazoic acid.[3] Furthermore, azides can react with heavy metals like copper and lead to form highly unstable and explosive metal azides.[3] The PEG component is generally considered to be of low toxicity.[4]
Personal Protective Equipment (PPE)
A stringent personal protective equipment protocol is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling Azido-PEG3-S-PEG4-propargyl.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Double gloving with nitrile gloves is recommended. For handling high-toxicity azides, a silver shield liner can be considered.[5] Inspect gloves for tears or punctures before use and change them immediately if contaminated.[6] |
| Eyes & Face | Safety Goggles & Face Shield | Tightly fitting safety goggles are required. A full-face shield should be worn over the goggles, especially when there is a risk of splashing.[3][7] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept buttoned.[6] For procedures with a higher risk of splashing, a chemical-resistant apron should be used in conjunction with the lab coat.[7] |
| Respiratory | Fume Hood | All work should be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[8] |
| Footwear | Closed-toe shoes | Fully enclosed, chemical-resistant shoes are mandatory.[8] |
Operational Plan: Step-by-Step Handling
All procedures involving this compound must be conducted within a certified chemical fume hood.[8] A blast shield should be placed between the user and the experimental apparatus.[3]
Preparation:
-
Designated Area: Conduct all work in a designated area within the laboratory.
-
Emergency Equipment: Ensure that an emergency shower and eyewash station are readily accessible.
-
Spill Kit: Have a spill kit specifically for azide-containing compounds readily available.
-
Avoid Incompatibilities: Keep the compound away from acids, heavy metals, and halogenated solvents.[3]
Handling and Experimental Use:
-
Weighing: Use non-metallic spatulas (e.g., ceramic or plastic) for weighing the compound to avoid the formation of explosive metal azides.[8]
-
Temperature Control: Avoid heating the compound unless absolutely necessary and under controlled conditions. Store at -20°C as recommended for similar PEG linkers.[9]
-
Scale: Work on the smallest possible scale to minimize potential hazards.[3]
-
Monitoring: Never leave reactions unattended.
Disposal Plan
Proper disposal of waste containing this compound is critical to prevent the formation of explosive compounds in the plumbing.
Waste Segregation and Labeling:
-
All waste, including contaminated PPE, solvents, and reaction mixtures, must be collected in a dedicated and clearly labeled hazardous waste container.[3]
-
Azide-containing waste should be kept separate from other waste streams.[8]
Deactivation of Azide Waste:
-
Before disposal, residual azide in reaction mixtures should be quenched. A common method is the slow addition of a reducing agent like triphenylphosphine, which converts the azide to a phosphazide. Subsequent addition of water hydrolyzes the phosphazide to an amine and triphenylphosphine oxide, releasing nitrogen gas.[3] This procedure must be performed in a fume hood.
-
Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper pipes can lead to the formation of highly explosive metal azides.[10]
Final Disposal:
-
All deactivated azide waste must be disposed of through the institution's hazardous waste management program.
Experimental Workflow
The following diagram outlines the essential steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CAS#:2055041-24-0 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. utoledo.edu [utoledo.edu]
- 8. benchchem.com [benchchem.com]
- 9. m-PEG3-S-PEG4-propargyl, 2055040-85-0 | BroadPharm [broadpharm.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
